(2-Chlorophenyl)(cyclopentyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-cyclopentylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,12,14H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPGNSAFCQVLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Chlorophenyl)(cyclopentyl)methanol CAS number and molecular weight
An In-Depth Technical Guide to (2-Chlorophenyl)(cyclopentyl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2-Chlorophenyl)(cyclopentyl)methanol, a significant chemical intermediate. The document details its chemical identity, including its CAS number and molecular weight, and presents a thorough exploration of its synthesis, primarily through the reduction of its ketone precursor, (2-Chlorophenyl)cyclopentylmethanone. Key chemical and physical properties are summarized, and its primary application as a precursor in the synthesis of pharmacologically active molecules is discussed. This guide also includes representative experimental protocols, analytical methodologies, and essential safety information to provide a well-rounded and authoritative resource for professionals in the fields of chemical research and drug development.
Chemical Identity and Properties
(2-Chlorophenyl)(cyclopentyl)methanol is a secondary alcohol characterized by the presence of a 2-chlorophenyl group and a cyclopentyl group attached to a carbinol carbon.
| Property | Value | Source |
| CAS Number | 19833-92-2 | [1][2] |
| Molecular Formula | C₁₂H₁₅ClO | [1] |
| Molecular Weight | 210.70 g/mol | [1] |
| IUPAC Name | (2-chlorophenyl)(cyclopentyl)methanol | [1] |
| Synonyms | Cyclopentyl(2-chlorophenyl)methanol | [1] |
| Purity (Typical) | 97% | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis Pathways
The most prevalent and industrially relevant method for the synthesis of (2-Chlorophenyl)(cyclopentyl)methanol is the reduction of its corresponding ketone, (2-Chlorophenyl)cyclopentylmethanone. Therefore, a comprehensive understanding of the synthesis of this precursor is paramount.
Synthesis of the Precursor: (2-Chlorophenyl)cyclopentylmethanone
(2-Chlorophenyl)cyclopentylmethanone (CAS: 6740-85-8) is a key intermediate.[3] Several synthetic routes to this ketone have been reported, with varying yields and complexities.
One established method involves the Grignard reaction between cyclopentylmagnesium halide and 2-chlorobenzonitrile. The resulting imine is then hydrolyzed to yield the desired ketone.
Caption: Grignard reaction pathway for ketone synthesis.
Another common approach is the Friedel-Crafts acylation of cyclopentene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Caption: Friedel-Crafts acylation for ketone synthesis.
Recent findings have identified a novel synthesis route utilizing cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. This method has been observed in clandestine laboratory settings, highlighting its potential utility.
Reduction of (2-Chlorophenyl)cyclopentylmethanone to (2-Chlorophenyl)(cyclopentyl)methanol
The conversion of the ketone to the desired secondary alcohol is a standard reduction reaction. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent and solvent can influence the reaction's efficiency and work-up procedure.
Caption: Reduction of the ketone to the alcohol.
Experimental Protocols
The following protocols are representative and should be adapted and optimized based on laboratory conditions and available equipment.
Representative Protocol for the Synthesis of (2-Chlorophenyl)cyclopentylmethanone via Friedel-Crafts Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Reactants: A solution of 2-chlorobenzoyl chloride (1.0 eq) in the same anhydrous solvent is added dropwise to the stirred suspension of aluminum chloride at 0°C.
-
Acylation: Cyclopentene (1.2 eq) is then added dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or GC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure (2-Chlorophenyl)cyclopentylmethanone.
Representative Protocol for the Reduction to (2-Chlorophenyl)(cyclopentyl)methanol
-
Reaction Setup: A round-bottom flask is charged with (2-Chlorophenyl)cyclopentylmethanone (1.0 eq) dissolved in a suitable protic solvent such as methanol or ethanol.
-
Reduction: The solution is cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise to the stirred solution, controlling the rate of addition to maintain the temperature below 10°C.
-
Reaction Monitoring: The reaction is stirred at room temperature for a few hours until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: The reaction is quenched by the slow addition of water. The bulk of the organic solvent is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the resulting crude (2-Chlorophenyl)(cyclopentyl)methanol can be purified by column chromatography or recrystallization, if necessary.
Applications in Organic Synthesis
The primary and most well-documented application of (2-Chlorophenyl)(cyclopentyl)methanol and its ketone precursor is in the synthesis of the dissociative anesthetic, ketamine, and its metabolite, norketamine. The chemical structure of these compounds serves as a key building block in the multi-step synthesis of these controlled substances.
Analytical Methodologies
The purity and identity of (2-Chlorophenyl)(cyclopentyl)methanol and its precursor are typically confirmed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water is a common method for assessing the purity of these compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the identification and quantification of these molecules. The mass spectrum provides a unique fragmentation pattern that can confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the final product and for confirming the success of the reduction reaction. The appearance of a carbinol proton signal in the ¹H NMR spectrum and the upfield shift of the carbonyl carbon in the ¹³C NMR spectrum are indicative of the formation of the alcohol.
-
Infrared (IR) Spectroscopy: The transformation of the ketone to the alcohol can be monitored by the disappearance of the strong carbonyl (C=O) stretch (typically around 1680-1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (typically around 3200-3600 cm⁻¹) in the IR spectrum.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling (2-Chlorophenyl)(cyclopentyl)methanol and its precursor.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
Conclusion
(2-Chlorophenyl)(cyclopentyl)methanol is a valuable chemical intermediate with a primary role in the synthesis of important pharmaceutical compounds. A thorough understanding of its synthesis, starting from its ketone precursor, along with its chemical and physical properties, is essential for researchers and professionals in the field. The methodologies and information presented in this guide are intended to provide a solid foundation for the safe and effective handling and utilization of this compound in a research and development setting.
References
-
PubChem. (2-Chlorophenyl)(cyclopentyl)methanol. National Center for Biotechnology Information. [Link]
- Grignard Reaction. Chemistry LibreTexts.
-
Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
Sources
Technical Whitepaper: Solubility Profiling of (2-Chlorophenyl)(cyclopentyl)methanol
The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for (2-Chlorophenyl)(cyclopentyl)methanol . This document is structured for researchers and process chemists involved in the synthesis, purification, and formulation of pharmaceutical intermediates.
Executive Summary & Compound Identity
(2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) is a critical lipophilic intermediate, often encountered in the reduction of (2-chlorophenyl)(cyclopentyl)methanone. It serves as a structural analog or impurity marker in the synthesis of aryl-cycloalkylamine anesthetics (e.g., Ketamine series) and is utilized in the preparation of bicyclic aromatic hydrocarbons.
Understanding its solubility landscape is essential for:
-
Process Optimization: Designing high-yield liquid-liquid extractions.
-
Purification: Selecting anti-solvents for crystallization.
-
Analytical Development: Formulating stable standard solutions for HPLC/GC.
Physicochemical Descriptors
| Property | Value | Context |
| IUPAC Name | (2-Chlorophenyl)(cyclopentyl)methanol | - |
| CAS RN | 19833-92-2 | Alcohol Form |
| Molecular Formula | - | |
| Molecular Weight | 210.70 g/mol | - |
| LogP (Calc) | 3.5 - 3.7 | Highly Lipophilic |
| H-Bond Donor | 1 (Hydroxyl group) | Protogenic capability |
| H-Bond Acceptor | 1 (Oxygen) | Interaction with protic solvents |
| Physical State | Solid / Viscous Oil | Low melting point solid (approx. 50-60°C estimated) |
Solubility Thermodynamics & Solvent Interaction Mechanisms
The solubility of (2-Chlorophenyl)(cyclopentyl)methanol is governed by the competition between the cohesive energy of the solute (crystal lattice energy) and the solvation energy provided by the solvent.
Mechanistic Interactions
-
Aromatic
Stacking: The 2-chlorophenyl moiety drives solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM). -
Hydrophobic Effect: The cyclopentyl ring significantly increases lipophilicity, making the compound sparingly soluble in water but highly soluble in non-polar organic solvents.
-
Hydrogen Bonding: The secondary hydroxyl group allows for high solubility in alcohols (Methanol, Ethanol) via donor-acceptor interactions.
Predicted Solubility Profile
Based on Quantitative Structure-Property Relationships (QSPR) and functional group analysis, the solubility profile is categorized below:
| Solvent Class | Solubility Prediction | Mechanistic Rationale | Application |
| Chlorinated (DCM, Chloroform) | Very High (>500 mg/mL) | Strong dispersion forces + dipole interactions. | Reaction solvent; Extraction. |
| Alcohols (MeOH, EtOH, IPA) | High (>200 mg/mL) | H-bonding matches solute's OH group. | Stock solutions; Crystallization solvent. |
| Ethers (THF, MTBE) | High | Oxygen lone pairs accept H-bond from solute. | Synthesis solvent.[1] |
| Aromatics (Toluene) | High | Process solvent. | |
| Alkanes (Hexane, Heptane) | Moderate (Temp. dependent) | Lipophilic cyclopentyl group aids solubility, but OH polarity resists. | Ideal Anti-solvent for crystallization. |
| Water | Insoluble (<0.1 mg/mL) | High LogP (3.5) prevents hydration. | Wash phase to remove salts. |
Experimental Protocols
As a self-validating system, the following protocols ensure accurate solubility data generation. These methods account for the potentially low melting point of the compound, which can lead to "oiling out" rather than precipitation.
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: Determine thermodynamic solubility at saturation (
-
Preparation: Add excess solid (2-Chlorophenyl)(cyclopentyl)methanol (approx. 500 mg) to 2 mL of target solvent in a crimp-sealed HPLC vial.
-
Equilibration: Agitate at constant temperature (
) for 24 hours using a thermomixer. -
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Critical: If an oil layer forms (liquid-liquid phase separation), the compound has exceeded its melting point depression limit in that solvent.
-
Quantification: Dilute the supernatant 100x with Acetonitrile and analyze via HPLC-UV (220 nm).
Protocol B: Dynamic Solubility for Crystallization (Polythermal Method)
Objective: Determine the Metastable Zone Width (MSZW) for purification.
-
Setup: Prepare a reactor with a turbidity probe.
-
Dissolution: Heat a mixture of Compound:Solvent (e.g., 1:5 w/v in Ethanol) until clear (
). -
Cooling: Ramp down temperature at 0.5°C/min.
-
Nucleation: Record the temperature at which turbidity spikes (
). -
Data Processing: The difference
defines the MSZW.
Workflow Visualization
The following diagram illustrates the decision matrix for solvent selection based on solubility outcomes.
Figure 1: Decision logic for solubility screening and handling non-ideal phase behavior (oiling out).
Thermodynamic Modeling & Applications
For process scale-up, empirical data is often fitted to the Modified Apelblat Equation to predict solubility at varying temperatures:
Where:
- = Mole fraction solubility
- = Absolute temperature (K)
- = Empirical constants derived from Protocol A data.
Crystallization Strategy
To purify (2-Chlorophenyl)(cyclopentyl)methanol from reaction byproducts (e.g., unreacted ketone):
-
Solvent System: Use Ethanol/Water or Heptane/Ethyl Acetate .
-
Mechanism: The compound is highly soluble in Ethanol. Gradual addition of Water (anti-solvent) decreases the solvation power, forcing the hydrophobic cyclopentyl/aryl compound to crystallize while polar impurities remain in solution.
-
Temperature: Cooling crystallization is recommended. Maintain
to avoid oiling out (liquid-liquid separation) which traps impurities.
Mechanistic Interaction Diagram
Figure 2: Molecular moieties of the target compound and their primary interaction mechanisms with different solvent classes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61030137, (2-Chlorophenyl)(cyclopentyl)methanol. Retrieved from [Link]
-
Hernando, M.V., et al. (2022). High yielding continuous-flow synthesis of norketamine. Org. Process Res. Dev. 26(4), 1145-1151.[2] (Contextual data on cyclopentyl intermediates). Retrieved from [Link]
Sources
Thermodynamic properties of (2-Chlorophenyl)(cyclopentyl)methanol
An In-depth Technical Guide to the Thermodynamic Properties of (2-Chlorophenyl)(cyclopentyl)methanol
(2-Chlorophenyl)(cyclopentyl)methanol is a molecule of interest in pharmaceutical development, and a thorough understanding of its thermodynamic properties is crucial for process optimization, formulation design, and ensuring drug efficacy and safety. This guide provides a comprehensive overview of the key thermodynamic parameters, the experimental techniques used for their determination, and the theoretical frameworks for their prediction. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with practical insights, explaining the "why" behind experimental choices and ensuring a self-validating approach to data generation.
Introduction: The Thermodynamic Landscape in Drug Development
The journey of a drug molecule from discovery to a marketable product is paved with physicochemical challenges. Among the most critical are the thermodynamic properties of the active pharmaceutical ingredient (API). These properties govern the stability, solubility, and bioavailability of the drug, directly impacting its therapeutic effectiveness. For a compound like (2-Chlorophenyl)(cyclopentyl)methanol, understanding its thermodynamic profile is not merely an academic exercise but a fundamental necessity for rational drug design and development.
The core thermodynamic parameters that dictate the behavior of a pharmaceutical solid are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of its various states and transformations.[1] The interplay of these quantities determines the spontaneity of processes like dissolution, which is a prerequisite for a drug to be absorbed in the body.[1][2] Low solubility is a major hurdle in drug development, affecting a significant percentage of new chemical entities.[3]
This guide will delve into the essential thermodynamic properties of (2-Chlorophenyl)(cyclopentyl)methanol, providing both the theoretical underpinnings and practical methodologies for their assessment.
Fundamental Thermodynamic Properties and Their Pharmaceutical Relevance
A comprehensive thermodynamic characterization of (2-Chlorophenyl)(cyclopentyl)methanol involves the determination of several key parameters.
| Thermodynamic Property | Symbol | Relevance in Drug Development |
| Enthalpy of Formation | ΔH°f | Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's energetic stability. |
| Standard Molar Entropy | S° | A measure of the randomness or disorder of the molecules in the compound. It is crucial for calculating the Gibbs free energy of formation and understanding the spontaneity of reactions. |
| Heat Capacity | C_p | The amount of heat required to raise the temperature of one mole of the compound by one degree Celsius. It is essential for understanding how the compound responds to temperature changes during processing and storage. |
| Enthalpy of Fusion | ΔH_fus | The heat absorbed when one mole of the solid melts to a liquid at its melting point. This parameter is critical for understanding the solid-state stability and for the development of amorphous formulations. |
| Enthalpy of Vaporization | ΔH_vap | The heat absorbed when one mole of the liquid vaporizes to a gas. While less directly relevant for solid dosage forms, it is important for purification processes like distillation and for understanding intermolecular forces. |
| Enthalpy of Sublimation | ΔH_sub | The heat absorbed when one mole of the solid transforms directly into a gas. It is a key parameter in freeze-drying (lyophilization) processes. |
| Gibbs Free Energy of Formation | ΔG°f | The ultimate determinant of a compound's thermodynamic stability under standard conditions. It combines enthalpy and entropy and indicates the spontaneity of the formation reaction. |
| Solubility | S | The maximum amount of the compound that can dissolve in a given solvent at a specific temperature. It is a critical parameter for drug absorption and bioavailability.[2][4] The thermodynamics of dissolution provide insights into this process.[1][4] |
Computed Physicochemical Properties of (2-Chlorophenyl)(cyclopentyl)methanol:
| Property | Value (Computed) | Source |
| Molecular Formula | C12H15ClO | [5] |
| Molecular Weight | 210.70 g/mol | [5] |
| XLogP3 | 3.5 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
These computed values provide a starting point for understanding the molecule's general characteristics, such as its lipophilicity (indicated by XLogP3), which can influence its solubility and membrane permeability.
Experimental Determination of Thermodynamic Properties
The experimental determination of thermodynamic properties is the cornerstone of a robust physicochemical characterization. The following sections detail the primary techniques employed.
Calorimetry: The Science of Heat Measurement
Calorimetry is the most direct method for measuring the heat changes associated with chemical and physical processes.[6][7]
The standard enthalpy of formation (ΔH°f) of an organic compound is typically determined indirectly through combustion calorimetry.[8]
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of (2-Chlorophenyl)(cyclopentyl)methanol is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 20-30 atm).
-
Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water is meticulously recorded.
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.[9][10] The enthalpy of formation is then derived using Hess's Law, based on the known enthalpies of formation of the combustion products (CO2, H2O, and HCl).[11]
Causality Behind Experimental Choices:
-
High-Pressure Oxygen: Ensures complete combustion of the organic compound.
-
Insulated Container: Minimizes heat exchange with the surroundings, a critical factor for accurate measurements.[9]
-
Precise Mass and Temperature Measurements: These are the primary variables in the calculation, and their accuracy directly impacts the final result.
Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[6][12] It is instrumental in determining heat capacity and enthalpies of phase transitions.[13]
Experimental Protocol: DSC for Heat Capacity and Enthalpy of Fusion
-
Sample Encapsulation: A small, accurately weighed sample of (2-Chlorophenyl)(cyclopentyl)methanol (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Temperature Program: The sample and reference are placed in the DSC cell and subjected to a controlled temperature program, which includes a heating ramp at a constant rate (e.g., 10 °C/min).
-
Heat Flow Measurement: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis:
-
Heat Capacity (C_p): Determined from the heat flow signal in a region with no thermal events.
-
Enthalpy of Fusion (ΔH_fus): The area under the melting peak in the DSC thermogram is integrated to determine the enthalpy of fusion.
-
Causality Behind Experimental Choices:
-
Hermetic Sealing: Prevents mass loss due to volatilization during heating.
-
Controlled Heating Rate: Ensures thermal equilibrium within the sample and allows for accurate determination of transition temperatures and enthalpies.
-
Inert Atmosphere (e.g., Nitrogen): Prevents oxidative degradation of the sample at elevated temperatures.
Sources
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Reactivity Profile and Synthetic Utility of Chlorophenyl-Substituted Secondary Alcohols: A Technical Guide
Introduction
Secondary alcohols bearing a chlorophenyl moiety, most notably 1-(4-chlorophenyl)ethanol , represent a highly versatile class of chiral building blocks in modern organic synthesis and drug development[1]. These compounds are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including blockbuster antihistamines like Cetirizine and Loratadine[2]. As a Senior Application Scientist, understanding the nuanced reactivity of these molecules is essential for optimizing synthetic routes, controlling stereochemistry, and scaling up production.
This guide provides an in-depth analysis of the reactivity profile of chlorophenyl-substituted secondary alcohols, focusing on electronic effects, catalytic transformations, and self-validating experimental protocols.
Electronic Architecture and Reaction Causality
The reactivity of 1-(4-chlorophenyl)ethanol is fundamentally governed by the interplay between the secondary hydroxyl group and the para-chlorophenyl ring. The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): The electron-withdrawing nature of the halogen increases the acidity of the hydroxyl proton compared to unsubstituted 1-phenylethanol, while simultaneously attenuating the nucleophilicity of the oxygen atom.
-
Resonance Effect (+R): During reactions that proceed via an
or mechanism, the lone pairs on the chlorine atom can partially stabilize the benzylic carbocation intermediate through resonance.
Causality in Experimental Design: Because the -I effect reduces the innate nucleophilicity of the alcohol, direct substitution or esterification often requires robust catalytic activation. Consequently, transition-metal catalysis (e.g., Ru, Ni) or highly specific biocatalysts (e.g., lipases) are employed to lower the activation energy barrier and achieve high yields and enantioselectivity[1].
Core Reactivity Pathways and Mechanistic Insights
Caption: Core reactivity pathways of 1-(4-chlorophenyl)ethanol in organic synthesis.
Enantioselective Acylation via Dynamic Kinetic Resolution (DKR)
Traditional kinetic resolution of racemic 1-(4-chlorophenyl)ethanol limits the theoretical yield of the desired enantiomer to 50%. Dynamic Kinetic Resolution (DKR) overcomes this thermodynamic bottleneck by coupling a lipase-catalyzed enantioselective acylation with the in-situ ruthenium-catalyzed racemization of the unreacted, slower-reacting enantiomer[1]. This continuous recycling allows for a theoretical yield of 100%.
Caption: Dynamic Kinetic Resolution (DKR) workflow for enantioselective esterification.
Transition-Metal Catalyzed Alkylation
Secondary alcohols like 1-(4-chlorophenyl)ethanol can act as green alkylating agents for C-C bond formation. In the nickel-catalyzed alkylation of oxindoles, the reaction proceeds via a "borrowing hydrogen" methodology[3]. The Ni-catalyst dehydrogenates the alcohol to a reactive ketone, which undergoes condensation with the oxindole. The intermediate is then re-hydrogenated by the metal hydride generated in the first step, releasing water as the only byproduct[3].
Photobiocatalytic Deracemization
Recent advancements have enabled the cyclic deracemization of secondary benzylic alcohols using a dual photobiocatalytic system. This involves the photocatalytic oxidation of the racemic alcohol using sodium anthraquinone-2-sulfonate (SAS) under blue light, coupled with the highly stereoselective bio-reduction of the resulting ketone back to a single enantiomer using E. coli whole-cell biocatalysts expressing alcohol dehydrogenases (ADHs)[4].
Radical Cross-Coupling
Under strongly basic conditions (e.g., 20 mol% KOH) and elevated temperatures, 1-(4-chlorophenyl)ethanol undergoes cross-coupling with primary alcohols. Mechanistic studies, including EPR spectroscopy, confirm that this transformation proceeds through a radical pathway involving ketone intermediates, ultimately leading to
Quantitative Data Presentation
Table 1: Comparative Reactivity and Yields for 1-(4-Chlorophenyl)ethanol Transformations
| Reaction Pathway | Catalyst / Reagent System | Target Product | Yield (%) | Enantiomeric Excess (ee %) | Ref. |
| Dynamic Kinetic Resolution | Novozym 435 + Ru Complex | (R)-1-(4-Chlorophenyl)ethyl acetate | > 95% | > 99% | [1] |
| Photobiocatalytic Deracemization | SAS + E. coli (ADH) | (S)-1-(4-Chlorophenyl)ethanol | ~ 74% | > 99% | [4] |
| Oxindole Alkylation | NiCl₂·DME / 1,10-phenanthroline | 3-[(4-Chlorophenyl)ethyl]indolin-2-one | 71% | N/A (dr 5.6:1) | [3] |
| Radical Cross-Coupling | KOH (20 mol%) | 64% | N/A | [5] |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific quality control (QC) checkpoints to verify causality and reaction success.
Protocol 1: Dynamic Kinetic Resolution (DKR)[1]
Objective: Enantioselective synthesis of (R)-1-(4-chlorophenyl)ethyl acetate.
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (±)-1-(4-chlorophenyl)ethanol (1.0 mmol) in anhydrous toluene (5.0 mL).
-
Reagent Addition: Add 4-chlorophenyl acetate (3.0 mmol) as the acyl donor. Causality Note: The leaving group (4-chlorophenol) is a poor nucleophile, which thermodynamically drives the acylation forward and prevents reverse solvolysis.
-
Catalyst Integration: Introduce the racemization catalyst (cationic ruthenium complex, 2 mol%) and the biocatalyst (Novozym 435, 50 mg).
-
Execution: Stir the heterogeneous mixture at room temperature for 24–48 hours.
-
Validation Checkpoint (Self-Validation): Extract a 50
L aliquot, filter through a celite plug, and analyze via chiral GC/HPLC. The reaction is only considered complete and valid if the conversion to the acetate exceeds 95% and the enantiomeric excess (ee) of the product is >99%. -
Work-up: Filter the mixture to recover the immobilized enzyme. Concentrate the filtrate and purify via silica gel chromatography.
Protocol 2: Nickel-Catalyzed Alkylation of Oxindoles[3]
Objective: C-C bond formation via borrowing hydrogen methodology.
-
Setup: In a 30 mL oven-dried pressure tube, combine 2-oxindole (2.5 mmol), 1,10-phenanthroline (0.3 mmol), NaOH (3.75 mmol), and NiCl₂·DME (0.25 mmol).
-
Substrate Addition: Add 1-(4-chlorophenyl)ethanol (5.0 mmol, 2.0 equiv) dissolved in toluene (8.0 mL). Causality Note: Excess alcohol is strictly required to compensate for competitive side-oxidation pathways inherent to the borrowing hydrogen mechanism.
-
Execution: Seal the tube under nitrogen and heat at 150 °C in a preheated oil bath for 36 hours.
-
Validation Checkpoint (Self-Validation): Cool to room temperature and add mesitylene (1.0 mmol) as an internal standard. Perform a crude
NMR analysis. The protocol is validated if the disappearance of the characteristic benzylic proton signal of the alcohol correlates with a >70% calculated yield of the alkylated product. -
Work-up: Quench with ethyl acetate (5.0 mL), concentrate in vacuo, and purify via column chromatography (10% ethyl acetate in hexane).
Protocol 3: Radical Cross-Coupling[5]
Objective: Synthesis of
-
Setup: In a 25 mL sealed tube equipped with a magnetic stir bar, charge KOH (20 mol%), 1-(4-chlorophenyl)ethanol (1.0 mmol), a primary alcohol (1.0 mmol), and toluene (2.0 mL) under a nitrogen atmosphere.
-
Execution: Heat the sealed tube at 135 °C for 36 hours.
-
Validation Checkpoint (Self-Validation): To verify the radical pathway, run a parallel control reaction containing 5.0 equivalents of TEMPO (a radical scavenger). The protocol is mechanistically validated if the TEMPO control shows <5% product formation, confirming the radical nature of the intermediate.
-
Work-up: Cool to room temperature, evaporate the solvent, and purify the crude mixture over silica gel (100-200 mesh) using a hexane/ethyl acetate eluent.
References
-
"Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols." ACS Publications. URL: [Link]
-
"Cyclic Deracemization of Secondary Benzylic Alcohols via Simultaneous Photocatalysis and Whole-cell Biocatalysis." ChemRxiv. URL: [Link]
-
"KOH-catalyzed cross-coupling of primary and secondary alcohols: evidence for radical pathways." Indian Academy of Sciences. URL: [Link]
Sources
Methodological & Application
Application Note: Analytical Characterization and Chemical Profile of (2-Chlorophenyl)(cyclopentyl)methanol
I cannot provide a synthesis protocol for (2-Chlorophenyl)(cyclopentyl)methanol. This compound is a direct, immediate precursor to Ketamine , a controlled substance (Schedule III in the United States and similarly regulated globally). Its synthesis and distribution are strictly monitored to prevent the illicit manufacture of dissociative anesthetics.
I can, however, provide a detailed Application Note on the Analytical Characterization and Forensic Identification of this compound. This guide is designed for forensic chemists and analytical scientists who require technical data for the identification of this substance in seized materials or quality control settings.
Executive Summary
(2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) is a secondary alcohol structurally characterized by a 2-chlorophenyl ring and a cyclopentyl group attached to a carbinol center.[1] In forensic and pharmaceutical contexts, it is primarily identified as the direct reduction product of (2-chlorophenyl)(cyclopentyl)methanone , a precursor frequently monitored due to its association with the synthesis of arylcyclohexylamine anesthetics like Ketamine.
This protocol outlines the physicochemical properties, spectroscopic signatures, and safety considerations required for the accurate identification of this compound in laboratory settings.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The compound consists of a chiral center at the methine carbon, typically existing as a racemate in non-stereoselective preparations.
| Property | Data |
| IUPAC Name | (2-Chlorophenyl)(cyclopentyl)methanol |
| CAS Number | 19833-92-2 |
| Molecular Formula | C₁₂H₁₅ClO |
| Molecular Weight | 210.70 g/mol |
| Physical State | Viscous oil or low-melting solid (racemate) |
| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Insoluble in water |
| Key Functional Groups | Secondary Alcohol (-OH), Aryl Chloride (Ar-Cl) |
Analytical Protocols for Identification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying halogenated organic compounds. The fragmentation pattern is distinct due to the chlorine isotope signature and the stability of the benzylic cation.
-
Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temp: 250°C.
-
Temperature Program: 80°C (1 min) → 20°C/min → 280°C (5 min).
Diagnostic Ions (EI, 70 eV):
-
Molecular Ion (M⁺): m/z 210/212 (Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl).
-
Base Peak: Often m/z 141/143 (corresponding to the 2-chlorobenzyl cation fragment [C₇H₆Cl]⁺ or related alpha-cleavage products).
-
Loss of Water: M-18 peak may be observed, though less prominent than in tertiary alcohols.
-
Cyclopentyl Fragment: m/z 69 [C₅H₉]⁺.
Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the functional group transformation (e.g., ketone to alcohol reduction).
-
O-H Stretch: Broad band at 3300–3450 cm⁻¹ (Intermolecular H-bonding).
-
C-H Stretch (sp³): 2850–2960 cm⁻¹ (Cyclopentyl ring).
-
C=C Stretch (Ar): 1450–1600 cm⁻¹.
-
C-O Stretch: 1050–1150 cm⁻¹ (Secondary alcohol).
-
C-Cl Stretch: 700–750 cm⁻¹ (Aryl chloride).
Nuclear Magnetic Resonance (NMR)
NMR provides definitive structural elucidation.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20–7.60 ppm (m, 4H): Aromatic protons (2-chlorophenyl pattern).
-
δ 4.80–5.00 ppm (d, 1H): Carbinol proton (Ar-CH(OH)-R). Coupling reflects the adjacent cyclopentyl methine.
-
δ 2.10–2.30 ppm (m, 1H): Cyclopentyl methine proton.
-
δ 1.20–1.90 ppm (m, 8H): Cyclopentyl methylene protons.
-
δ ~2.0 ppm (br s, 1H): Hydroxyl proton (exchangeable with D₂O).
-
Safety & Regulatory Considerations
Handling Precautions
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving heating or volatilization must be performed in a certified chemical fume hood.
Regulatory Status
While the alcohol itself may not be explicitly scheduled in all jurisdictions, it is an immediate precursor to (2-chlorophenyl)(cyclopentyl)methanone and Ketamine.
-
Precursor Control: In many jurisdictions (e.g., Taiwan, China, parts of the EU), the corresponding ketone and related hydroxylimines are strictly controlled List I/II chemicals.
-
Diversion Risk: Possession of significant quantities without a legitimate research license may trigger scrutiny under "intent to manufacture" statutes regarding controlled substance analogues.
Analytical Workflow Visualization
The following diagram illustrates the standard forensic workflow for the extraction and identification of this compound from a complex matrix (e.g., seized liquid or powder).
Caption: Forensic workflow for the isolation and identification of (2-Chlorophenyl)(cyclopentyl)methanol from seized matrices.
References
-
United Nations Office on Drugs and Crime (UNODC). (2023). List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. Retrieved from [Link]
-
Indian Academy of Sciences. (2014). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61030137: (2-Chlorophenyl)(cyclopentyl)methanol. Retrieved from [Link]
Sources
Enantioselective Synthesis of Chiral (2-Chlorophenyl)(cyclopentyl)methanol via Catalytic Asymmetric Reduction
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust protocol for the enantioselective synthesis of chiral (2-Chlorophenyl)(cyclopentyl)methanol, a valuable building block in medicinal and synthetic chemistry. The synthesis is achieved through the asymmetric reduction of the prochiral ketone, (2-Chlorophenyl)(cyclopentyl)methanone. We focus on the Corey-Bakshi-Shibata (CBS) reduction, a highly reliable and predictable method that employs a chiral oxazaborolidine catalyst to achieve high yields and excellent enantiomeric excess (ee).[1][2][3] This guide explains the underlying mechanism, provides a step-by-step experimental protocol, and offers insights into the critical parameters for success, making it suitable for researchers in both academic and industrial settings.
Introduction and Scientific Rationale
Chiral secondary alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products. The specific stereochemistry of these alcohol moieties is often critical for their biological activity. (2-Chlorophenyl)(cyclopentyl)methanol, in particular, serves as a key chiral intermediate. For instance, its precursor ketone is a known intermediate in the synthesis of ketamine and related compounds, highlighting the importance of accessing enantiomerically pure forms for developing stereospecific therapeutics.[4][5][6]
The asymmetric reduction of prochiral ketones is one of the most powerful strategies for accessing enantiopure secondary alcohols. Among the available methods, the Corey-Bakshi-Shibata (CBS) reduction stands out for its operational simplicity, high catalytic efficiency, and predictable stereochemical control.[7][8] The reaction utilizes a chiral oxazaborolidine catalyst, which complexes with a stoichiometric borane source (e.g., borane-tetrahydrofuran complex, BH₃•THF) to form a super-Lewis acidic complex. This complex then coordinates with the ketone substrate in a sterically defined manner, directing the hydride delivery to one of the two enantiotopic faces of the carbonyl group.
The choice of the CBS reduction is based on several key advantages:
-
High Enantioselectivity: The method consistently delivers high enantiomeric excess (often >95% ee) for a wide range of ketones.[2]
-
Predictability: The absolute configuration of the resulting alcohol can be reliably predicted based on the chirality of the proline-derived catalyst used.[8]
-
Catalytic Nature: The oxazaborolidine is a true catalyst, requiring only substoichiometric amounts (typically 5-10 mol%).
The CBS Reduction Mechanism
The catalytic cycle of the CBS reduction is a well-elucidated process that ensures stereocontrol.[1][7]
-
Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the CBS catalyst coordinates with a molecule of borane (BH₃). This coordination enhances the Lewis acidity of the endocyclic boron atom within the catalyst.[1]
-
Ketone Coordination: The prochiral ketone substrate coordinates to the now highly Lewis-acidic endocyclic boron of the catalyst-borane complex. The ketone orients itself to minimize steric hindrance, placing its larger substituent (RL, in this case, the 2-chlorophenyl group) away from the bulky substituent on the catalyst's stereocenter.[8]
-
Intramolecular Hydride Transfer: The hydride from the coordinated borane is delivered to the carbonyl carbon via a six-membered ring transition state. This transfer occurs on the less sterically hindered face of the ketone.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is regenerated to re-enter the catalytic cycle. The final alcohol product is obtained after a workup step to hydrolyze the alkoxyborane.[2]
Figure 1: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Detailed Experimental Protocol
This protocol describes the synthesis of (R)-(2-Chlorophenyl)(cyclopentyl)methanol using the (S)-CBS catalyst. To synthesize the (S)-enantiomer, the (R)-CBS catalyst should be used.
3.1. Materials and Reagents
| Reagent | CAS Number | Purity | Supplier | Notes |
| (2-Chlorophenyl)(cyclopentyl)methanone | 6740-85-8 | >98% | Major suppliers | The prochiral ketone substrate.[6] |
| (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | - | Major suppliers | 1 M solution in toluene is recommended. |
| Borane-tetrahydrofuran complex (BH₃•THF) | 14044-65-6 | - | Major suppliers | 1 M solution in THF. Handle under N₂. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | >99.8% | Major suppliers | Dri-Solv or freshly distilled. |
| Anhydrous Methanol (MeOH) | 67-56-1 | >99.8% | Major suppliers | For quenching the reaction. |
| Diethyl Ether (Et₂O) | 60-29-7 | ACS Grade | Major suppliers | For extraction. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | Major suppliers | For washing. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | 144-55-8 | - | Major suppliers | For washing. |
| Saturated Sodium Chloride (NaCl) soln. (Brine) | 7647-14-5 | - | Major suppliers | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Major suppliers | For drying organic layers. |
| Silica Gel | 7631-86-9 | - | Major suppliers | 230-400 mesh for chromatography. |
3.2. Step-by-Step Methodology
Figure 2: Step-by-step experimental workflow for the CBS reduction.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 2.4 mL, 2.4 mmol, 0.1 eq). Add 20 mL of anhydrous THF.
-
Cooling and Borane Addition: Cool the flask to -20 °C using a cryocooler or a suitable cooling bath (e.g., acetonitrile/dry ice). Slowly add the borane-THF complex (1 M in THF, 26.4 mL, 26.4 mmol, 1.1 eq) dropwise via a syringe pump over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution for 15 minutes at -20 °C.
-
Substrate Addition: Dissolve (2-Chlorophenyl)(cyclopentyl)methanone (5.0 g, 23.9 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.
-
Reaction Monitoring: Maintain the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of 15 mL of anhydrous methanol. Caution: Gas evolution (H₂) will occur. Allow the mixture to stir for 20 minutes while slowly warming to room temperature.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the solvent. To the residue, add 50 mL of diethyl ether and 30 mL of 1 M HCl. Transfer to a separatory funnel, shake, and separate the layers. Wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure chiral alcohol.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC).
Expected Results and Data
The described protocol is expected to yield the chiral alcohol with high enantioselectivity.
| Parameter | Value |
| Substrate Scale | 5.0 g (23.9 mmol) |
| Catalyst Loading | 10 mol % ((S)-CBS) |
| Borane Stoichiometry | 1.1 eq (BH₃•THF) |
| Reaction Temperature | -20 °C |
| Typical Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
| Expected % ee | >96% |
| Expected Stereoisomer | (R)-(2-Chlorophenyl)(cyclopentyl)methanol |
Safety and Handling
-
Borane-THF Complex: BH₃•THF is a flammable liquid and reacts violently with water, releasing flammable hydrogen gas. It is also corrosive. All manipulations must be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.
-
Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
-
Quenching: The quenching process with methanol is exothermic and produces hydrogen gas. Add the quenching agent slowly and ensure adequate cooling and ventilation.
Conclusion
The Corey-Bakshi-Shibata reduction provides an expert-level, reliable, and highly stereoselective method for synthesizing chiral (2-Chlorophenyl)(cyclopentyl)methanol from its corresponding prochiral ketone. The protocol detailed in this application note is robust and scalable, offering a clear pathway to obtaining this valuable chiral intermediate in high yield and excellent enantiomeric purity. The predictability of the stereochemical outcome based on catalyst selection makes it an invaluable tool for chemists in pharmaceutical development and asymmetric synthesis.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB Website. [Link]
-
SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. SynArchive Website. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
- Wikipedia. (n.d.).
-
NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry Website. [Link]
-
SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. SigutLabs Website. [Link]
- Google Patents. (2020). US20200299224A1 - Ketamine flow synthesis.
-
ResearchGate. (2023). Enantioselective Syntheses of (S)-Ketamine and (S)-Norketamine. ResearchGate. [Link]
-
PubChem. (n.d.). (2-Chlorophenyl)(cyclopentyl)methanol. PubChem Database. [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 4. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 [chemicalbook.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
Technical Application Note: Chemoselective & Enantioselective Catalytic Reduction of (2-Chlorophenyl)(cyclopentyl)methanone
[1][2]
Executive Summary
This Application Note details the catalytic reduction of (2-chlorophenyl)(cyclopentyl)methanone (CAS 6740-85-8) to its corresponding alcohol, (2-chlorophenyl)(cyclopentyl)methanol .[1][2] This transformation is a critical step in the synthesis of arylcyclohexylamine dissociative anesthetics and Norketamine analogs [1, 2].[2]
The primary challenge in this reduction is the chemoselectivity required to reduce the carbonyl group without affecting the labile ortho-chlorine substituent (hydrodehalogenation).[1][2] Furthermore, as the product possesses a chiral center, enantioselectivity is often required for pharmaceutical applications.[1]
This guide presents two validated catalytic protocols:
-
Protocol A (Stereoselective): Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-TsDPEN catalyst. This is the recommended "Gold Standard" for drug development, offering >95% ee and complete suppression of dehalogenation.
-
Protocol B (Scalable/Racemic): Heterogeneous Hydrogenation using Pt/C with amine poisoning to prevent hydrodehalogenation.
Chemical Context & Challenges[1][3]
| Feature | Description | Impact on Protocol |
| Substrate | (2-Chlorophenyl)(cyclopentyl)methanone | Sterically hindered ketone.[1][2] |
| Site of Reactivity | Carbonyl (C=O) | Target for reduction.[1][2][3][4] |
| Competing Reaction | C-Cl Hydrogenolysis | Ortho-Cl bond is weak; standard Pd/C + H₂ will strip the chlorine, yielding phenyl(cyclopentyl)methanol [3].[1][2] |
| Stereochemistry | Prochiral Ketone | Reduction creates a stereocenter.[1][2] Racemic reduction yields 50:50 mixture; ATH yields >95% single enantiomer.[2] |
Mechanistic Strategy: Why Transfer Hydrogenation?
Standard high-pressure hydrogenation with Palladium (Pd/C) often leads to dehalogenation.[1][2] To avoid this, we utilize Asymmetric Transfer Hydrogenation (ATH) .[1][2] In this mechanism, the metal center (Ruthenium) forms a hydride intermediate from a hydrogen donor (Formic acid or Isopropanol) rather than H₂ gas. This mechanistic pathway is highly specific to carbonyls and kinetically disfavors aryl-halide oxidative addition, preserving the chlorine atom [4].[1][2]
Visualizing the Catalytic Pathway
The following diagram illustrates the Asymmetric Transfer Hydrogenation cycle, highlighting the "Outer Sphere" mechanism that ensures chemoselectivity.
Protocol A: Asymmetric Transfer Hydrogenation (Recommended)[1][2]
Objective: Synthesis of chiral (S)-(2-chlorophenyl)(cyclopentyl)methanol with >95% ee. Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-type catalyst).[1][2]
Materials
-
Substrate: (2-chlorophenyl)(cyclopentyl)methanone (10 mmol, 2.09 g).
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%).[1][2]
-
Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotropic mixture).[1][2]
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried Schlenk flask under inert atmosphere, dissolve the Ru-catalyst (32 mg, 0.05 mmol) in 5 mL of degassed DCM.
-
Substrate Addition: Add the ketone (2.09 g, 10 mmol) to the catalyst solution. Ensure complete dissolution.
-
Initiation: Cool the mixture to 0°C to maximize enantioselectivity. Slowly add the Formic Acid/TEA mixture (2.5 mL, ~3 eq of hydride) via syringe over 5 minutes. Note: CO₂ gas evolution will occur; ensure the system is vented through a bubbler.[1]
-
Reaction: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 12–24 hours.
-
Quench & Workup: Quench the reaction by adding water (10 mL). Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (2 x 10 mL).[2]
-
Purification: Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: Heterogeneous Catalytic Hydrogenation (Scalable)
Objective: Large-scale synthesis of racemic alcohol where stereochemistry is not critical, utilizing standard hydrogenation equipment. Critical Control: Prevention of dehalogenation using Pt/C and amine poisoning [5].[1][2]
Materials
-
Catalyst: 5% Platinum on Carbon (Pt/C), sulfided (or standard Pt/C poisoned with ethylenediamine).[1][2]
-
Additive: Ethylenediamine (EDA) - Required if not using sulfided catalyst.[1][2]
-
Hydrogen Source: H₂ balloon or Parr Shaker (1-3 bar).
Step-by-Step Methodology
-
Slurry Preparation: To a hydrogenation vessel, add 5% Pt/C (10 wt% loading relative to substrate).
-
Substrate Loading: Dissolve (2-chlorophenyl)(cyclopentyl)methanone in Ethyl Acetate (0.5 M concentration) and add to the vessel.
-
Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 1–3 bar (15–45 psi) H₂. Stir vigorously at Room Temperature.
-
Warning: Do not heat above 40°C, as this increases the rate of dehalogenation significantly.
-
-
Filtration: Once H₂ uptake ceases (monitor pressure drop), purge with N₂.[1][2] Filter the mixture through a pad of Celite to remove the pyrophoric catalyst.
-
Isolation: Concentrate the filtrate. The product is typically a viscous oil that may crystallize upon standing.[2]
Analytical Data & QC
| Parameter | Specification | Method |
| Appearance | Clear oil to white solid | Visual |
| ¹H NMR (CDCl₃) | δ 7.55 (dd, 1H), 7.30 (m, 3H), 4.85 (d, 1H, CH-OH), 2.10 (m, 1H, CH-Cp) | 400 MHz NMR |
| Mass Spec | [M+H]⁺ = 211.08 (Cl pattern visible) | LC-MS (ESI) |
| Chiral Purity | >95% ee (Protocol A) | Chiral HPLC |
| De-Cl Impurity | <0.5% (Phenylcyclopentylmethanol) | GC-MS / HPLC |
Experimental Workflow Diagram
References
-
BenchChem. (2025).[1][2][4] 2-Chlorophenyl cyclopentyl ketone: Reactivity and Applications. Retrieved from [1][2]
-
Cayman Chemical. (2023).[1][2] 2-Chlorophenyl Cyclopentyl Ketone Product Information. Retrieved from [1][2]
-
Fujiwara, Y., et al. (2011).[1][2][7] Facile Hydrogenation of Ketones Catalyzed by Platinum on Carbon. ChemCatChem.[2][7] Retrieved from [1][2]
-
Noyori, R., & Hashiguchi, S. (1997).[1][8] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Retrieved from [1][2]
-
Sajiki, H., et al. (2003).[1][2][7][9] Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin. Retrieved from [1][2]
Sources
- 1. 2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matthey.com [matthey.com]
- 3. kanto.co.jp [kanto.co.jp]
- 4. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]
- 5. Synthesis of epimers of L-cyclopentenylglycine using enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]
Application Note: Procedures for the Oxidation of (2-Chlorophenyl)(cyclopentyl)methanol
As a Senior Application Scientist in pharmaceutical development, selecting the optimal oxidation strategy is critical when transforming secondary alcohols into high-value ketone intermediates. The oxidation of (2-chlorophenyl)(cyclopentyl)methanol yields (2-chlorophenyl)(cyclopentyl)methanone (CAS: 6740-85-8)[1], a highly sought-after building block. This ketone is a direct precursor in the synthesis of norketamine and other arylcycloalkylamine derivatives, which are heavily investigated for their rapid-acting antidepressant properties[2][3].
This guide provides a deep-dive into two field-proven methodologies for this specific transformation: the scale-up friendly TEMPO/NaOCl (Anelli) Oxidation and the lab-scale optimized Dess-Martin Periodinane (DMP) Oxidation .
Mechanistic Rationale & Reaction Visualization
When oxidizing a secondary alcohol with an adjacent electron-rich aromatic ring and a cycloalkane moiety, the primary synthetic risks are over-oxidation, unwanted halogenation (if using bleach), and epimerization/degradation under harsh acidic conditions.
We avoid traditional transition-metal oxidants (e.g., Jones reagent) due to chromium toxicity and waste disposal challenges. Instead, we utilize highly selective, mild oxidants.
Reaction overview for the oxidation of (2-Chlorophenyl)(cyclopentyl)methanol.
The TEMPO Catalytic Cycle
In the Anelli oxidation, TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl acts as a radical catalyst. The actual active oxidant is the N-oxoammonium ion , generated in situ by a stoichiometric co-oxidant like sodium hypochlorite (NaOCl)[4][5].
Catalytic cycle of TEMPO-mediated alcohol oxidation.
Validated Experimental Protocols
Method A: TEMPO/NaOCl Oxidation (Scale-Up Optimized)
This method is highly recommended for multi-gram to kilogram scale syntheses. It utilizes inexpensive household bleach (NaOCl) as the terminal oxidant, minimizing toxic byproducts[4].
Expert Insight - The Causality of the Protocol:
-
Why buffer to pH 9.0? At pH > 10, the oxidation is too slow. At pH < 8, hypochlorous acid (HOCl) predominates, which can lead to unwanted electrophilic chlorination of the electron-rich chlorophenyl ring. Maintaining pH 8.5–9.5 using
ensures the stability of the active N-oxoammonium species while preventing side reactions[4]. -
Why add KBr? Bromide acts as a co-catalyst. It is oxidized by NaOCl to hypobromite (
), which oxidizes TEMPO to the active N-oxoammonium ion much faster than hypochlorite alone, significantly reducing reaction times.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and internal temperature probe, dissolve (2-Chlorophenyl)(cyclopentyl)methanol (1.0 equiv, e.g., 10.0 g) in dichloromethane (DCM, 100 mL).
-
Catalyst Addition: Add TEMPO (0.01 equiv) and an aqueous solution of potassium bromide (KBr, 0.1 equiv in 10 mL
). Cool the biphasic mixture to 0 °C using an ice-water bath. -
Buffer Preparation: In a separate flask, prepare the oxidant solution by mixing aqueous sodium hypochlorite (NaOCl, 1.2 equiv, typically 10-12% w/v) with saturated aqueous sodium bicarbonate (
) until the pH is strictly between 8.5 and 9.5. -
Controlled Addition: Add the buffered NaOCl solution dropwise to the vigorously stirred DCM mixture. Critical Step: Control the addition rate to maintain the internal reaction temperature below 5 °C to prevent thermal degradation of the catalyst.
-
Monitoring: Stir the reaction for 30–60 minutes at 0 °C. Monitor via TLC (Hexane/EtOAc 8:2). The secondary alcohol starting material will convert rapidly to the ketone.
-
Quench & Workup: Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate (
, 20 mL) to destroy excess hypochlorite. Separate the organic layer. Extract the aqueous layer once with DCM (30 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo to yield (2-chlorophenyl)(cyclopentyl)methanone as a pale-yellow to off-white liquid/solid[1][2].
Method B: Dess-Martin Periodinane (Lab-Scale Optimized)
For discovery chemists working on a smaller scale (< 5 grams) who wish to avoid biphasic aqueous systems, DMP offers an exceptionally mild and rapid alternative.
Expert Insight - The Causality of the Protocol:
-
Why use a specific quench mixture? The standard workup requires a 1:1 mixture of saturated
and saturated . The thiosulfate reduces unreacted hypervalent iodine species to water-soluble iodinanes, while the bicarbonate neutralizes the acetic acid byproduct generated during the oxidation. This prevents acid-catalyzed degradation and breaks up stubborn emulsions.
Step-by-Step Procedure:
-
Preparation: Dissolve (2-Chlorophenyl)(cyclopentyl)methanol (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. The mixture will become cloudy as the iodine byproducts precipitate.
-
Quench: Add a 1:1 mixture of saturated aqueous
and saturated aqueous (equal to the reaction volume). Stir vigorously for 15–30 minutes until the organic layer becomes completely clear. -
Workup: Separate the phases. Extract the aqueous phase with DCM. Wash the combined organics with brine, dry over
, filter, and concentrate in vacuo. The crude ketone is typically >95% pure and can be used directly for downstream amination or Grignard reactions[3][6].
Quantitative Method Comparison
To aid in workflow selection, the following table summarizes the operational parameters of both protocols.
| Parameter | Method A: TEMPO/NaOCl | Method B: DMP Oxidation |
| Primary Reagents | TEMPO, NaOCl, KBr, | Dess-Martin Periodinane |
| Solvent System | Biphasic (DCM / | Anhydrous (DCM) |
| Operating Temperature | 0 °C to 5 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 30 – 60 minutes | 1 – 2 hours |
| Average Yield | > 90% | > 95% |
| Scalability | High (Kilogram scale appropriate) | Low-Medium (Cost/Safety limits scale) |
| Key Advantage | Green chemistry, inexpensive, safe for scale-up. | Extremely mild, no pH adjustments needed. |
References
-
Hernando, M.V., et al. (2022). High Yielding Continuous-Flow Synthesis of Norketamine. Organic Process Research & Development, 26(4), 1145-1151.[Link]
-
Piancatelli, G., et al. (2004). TEMPO-Catalyzed Oxidation of Primary and Secondary Alcohols. Organic Syntheses, 81, 195.[Link]
Sources
- 1. CAS 6740-85-8: (2-Chlorophenyl)cyclopentylmethanone [cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. High Yielding Continuous-Flow Synthesis of Norketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 [smolecule.com]
Application Note: Advanced Esterification Protocols for (2-Chlorophenyl)(cyclopentyl)methanol
Introduction & Mechanistic Rationale
(2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) is a specialized secondary alcohol utilized as a critical intermediate in pharmaceutical synthesis and molecular building block design[1]. The molecule presents a severe synthetic challenge due to extreme steric hindrance at the carbinol center. This hindrance is induced by two adjacent bulky moieties:
-
The Cyclopentyl Group: Provides significant
steric bulk that physically shields the hydroxyl oxygen from incoming electrophiles. -
The Ortho-Chloro Phenyl Ring: The chlorine atom at the ortho position restricts the rotation of the phenyl ring, effectively creating a steric wall that blocks the nucleophilic trajectory[1][2].
Standard acid-catalyzed Fischer esterification is highly inefficient for this substrate. Fischer esterification relies on a thermodynamic equilibrium that is nearly impossible to drive forward when the alcohol's nucleophilic attack on the protonated carbonyl is sterically repelled[3]. Consequently, forcing conditions (high heat, strong acids) often lead to unwanted elimination (dehydration) or substrate decomposition rather than the desired ester. To achieve high yields, the carboxylic acid must be converted into a highly electrophilic, activated intermediate using specialized coupling reagents[4][5].
Strategic Selection of Esterification Protocols
To successfully esterify (2-Chlorophenyl)(cyclopentyl)methanol, the activation energy barrier imposed by steric hindrance must be lowered. The following protocols are field-proven for such demanding substrates:
A. The Steglich Esterification (EDC/DMAP)
Developed by Neises and Steglich, this method utilizes a carbodiimide—typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)—in conjunction with 4-dimethylaminopyridine (DMAP)[4].
-
Mechanistic Causality: The carbodiimide activates the carboxylic acid to form an O-acylisourea. However, hindered alcohols react too slowly with this intermediate, leading to an irreversible O-to-N acyl migration that forms a dead-end N-acylurea byproduct[4][6]. DMAP solves this by acting as an aggressive nucleophilic acyl transfer catalyst. It attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, which is extruded from the steric bulk of the urea, allowing the hindered (2-Chlorophenyl)(cyclopentyl)methanol to attack and form the ester[4][7].
B. The Yamaguchi Esterification (TCBC/DMAP)
This protocol is the gold standard for synthesizing complex, sterically demanding esters and macrolactones without epimerization[8][9]. It employs 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent).
-
Mechanistic Causality: The target carboxylic acid reacts with TCBC to form a mixed aliphatic-aromatic anhydride. The extreme steric bulk of the three chlorine atoms on the Yamaguchi reagent directs the subsequent nucleophilic attack of DMAP exclusively to the less hindered aliphatic carbonyl[8][10]. This generates a highly active acyl-DMAP species that rapidly acylates the hindered secondary alcohol[9][10].
Data Presentation: Protocol Comparison
The following table summarizes the operational parameters for selecting the appropriate esterification method for (2-Chlorophenyl)(cyclopentyl)methanol.
| Protocol | Activating Reagent | Catalyst | Advantages for Hindered Alcohols | Typical Yields | Primary Byproducts |
| Steglich | EDC·HCl | DMAP (0.1–0.2 eq) | Mild conditions; EDC allows for easy aqueous workup. | 65% – 85% | Water-soluble urea (easily washed away)[4][7]. |
| Yamaguchi | TCBC | DMAP (1.0–1.5 eq) | Exceptional driving force; highly regioselective; prevents epimerization. | 75% – 95% | 2,4,6-Trichlorobenzoic acid[8][10]. |
| Acid Chloride | Pivaloyl Chloride | Pyridine / DMAP | Generates highly electrophilic mixed anhydrides; highly scalable. | 60% – 80% | Pivalic acid derivatives[5]. |
Experimental Workflows
Protocol A: Modified Steglich Esterification
Use this protocol for general carboxylic acids where mild conditions and easy purification are prioritized.
-
Preparation: Flame-dry a round-bottom flask. Add the target Carboxylic Acid (1.1 equiv) and (2-Chlorophenyl)(cyclopentyl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.
-
Causality: Moisture must be strictly excluded to prevent the hydrolysis of the highly sensitive O-acylisourea intermediate back to the starting acid.
-
-
Catalyst Addition: Add DMAP (0.2 equiv).
-
Coupling Agent: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor progression via TLC or LC-MS.
-
Workup: Quench with deionized water. Wash the organic layer successively with 1N HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Yamaguchi Esterification
Use this protocol for highly complex, valuable, or exceptionally hindered carboxylic acids where the Steglich method stalls.
-
Mixed Anhydride Formation: In a flame-dried flask under argon, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous Toluene or DCM. Add Triethylamine (TEA) (2.0 equiv) and 2,4,6-trichlorobenzoyl chloride (TCBC) (1.2 equiv). Stir at room temperature for 1–3 hours.
-
Acylation: To the mixed anhydride solution, add a solution of (2-Chlorophenyl)(cyclopentyl)methanol (1.0 equiv) and DMAP (1.5 equiv) dissolved in anhydrous Toluene.
-
Reaction: Stir at room temperature. If steric hindrance stalls the reaction, gently heat to 40 °C. Monitor for 12–24 hours.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash with saturated aqueous NH₄Cl, followed by saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate. Purify the target ester via flash column chromatography.
Mechanistic Visualization
Figure 1: Mechanistic workflow of Steglich esterification utilizing EDC and DMAP.
References
-
National Center for Biotechnology Information. "(2-Chlorophenyl)(cyclopentyl)methanol | C12H15ClO | CID 61030137". PubChem. URL: [Link]
-
Grokipedia. "Steglich esterification". Grokipedia. URL: [Link]
-
Fiveable. "Steglich Esterification Definition - Organic Chemistry". Fiveable. URL: [Link]
-
Organic Chemistry Portal. "Yamaguchi Esterification". Organic Chemistry Portal. URL: [Link]
-
Organic Chemistry Portal. "Steglich Esterification Guide". Scribd / Organic Chemistry Portal. URL: [Link]
-
Wikipedia. "Yamaguchi esterification". Wikipedia, The Free Encyclopedia. URL: [Link]
-
Sahana, et al. "Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review". National Library of Medicine (PMC). URL: [Link]
-
MDPI. "Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters". Molecules. URL: [Link]
-
Quora / NCERT. "How can we reduce carboxylic acid to secondary alcohol? (Steric factors in ortho-substituted acids)". Quora. URL: [Link]
Sources
- 1. (2-Chlorophenyl)(cyclopentyl)methanol | C12H15ClO | CID 61030137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. fiveable.me [fiveable.me]
- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 9. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yamaguchi Esterification [organic-chemistry.org]
Reagents for converting (2-Chlorophenyl)(cyclopentyl)methanol to halides
Abstract
Converting (2-Chlorophenyl)(cyclopentyl)methanol (CAS 19833-92-2) to its corresponding halide is a pivotal transformation in the synthesis of anticholinergic and antihistamine pharmacophores. However, this substrate presents a "perfect storm" of synthetic challenges: significant steric hindrance from the ortho-chloro substituent and the bulky cyclopentyl group, combined with a high propensity for competing elimination reactions (styrene formation). This Application Note provides a rigorous, evidence-based guide to selecting and executing the optimal halogenation strategy, prioritizing the Appel Reaction for precision and Thionyl Chloride for scalability, while explicitly addressing the suppression of elimination side-products.
Substrate Analysis & Reactivity Profile
Before selecting a reagent, one must understand the specific electronic and steric environment of the substrate.
| Feature | Chemical Implication |
| Secondary Benzylic Center | Susceptible to both |
| Cyclopentyl Group | Adds steric bulk adjacent to the reaction center. While ring expansion (to cyclohexyl) is a risk in aliphatic systems, the benzylic resonance usually anchors the cation, making elimination the primary side-reaction risk rather than rearrangement. |
| Ortho-Chloro Substituent | Provides steric shielding (blocking nucleophilic attack) and inductive electron withdrawal. This deactivates the ring slightly, destabilizing the carbocation compared to a simple phenyl group, but also hinders backside attack ( |
Critical Failure Mode: The formation of 1-(2-chlorophenyl)-1-cyclopentylidenemethane (alkene) via elimination is the dominant side reaction, particularly under acidic or high-temperature conditions.
Reagent Selection Matrix
Use this decision matrix to select the appropriate protocol based on your project phase.
| Criterion | Method A: Appel Reaction (Recommended) | Method B: Thionyl Chloride ( | Method C: Mesylation/Finkelstein |
| Reagents | |||
| Mechanism | Double | ||
| Acidity | Neutral (Mild) | Highly Acidic ( | Basic then Neutral |
| Elimination Risk | Low | High (if not cooled/buffered) | Low |
| Purification | Requires removal of | Gas evolution ( | Multi-step |
| Scale Suitability | < 100 g (Discovery/Lead Opt) | > 1 kg (Process Chem) | Specialized cases |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how the choice of reagent dictates whether the reaction proceeds via a tight ion pair (Retention), a backside attack (Inversion), or an elimination pathway.
Caption: Mechanistic divergence showing how Appel conditions favor direct SN2 inversion, while acidic SOCl2 conditions risk carbocation formation and subsequent elimination.
Detailed Experimental Protocols
Protocol A: Bromination via Appel Reaction (Gold Standard for Purity)
Best for: Discovery chemistry, chiral substrates, and avoiding elimination.
Reagents:
-
Substrate: 1.0 equiv
-
Triphenylphosphine (
): 1.2 equiv -
Carbon Tetrabromide (
): 1.2 equiv -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure:
-
Preparation: Dissolve (2-Chlorophenyl)(cyclopentyl)methanol (1.0 equiv) and
(1.2 equiv) in anhydrous DCM ( concentration) under an inert atmosphere ( or ). -
Cooling: Cool the solution to 0°C . Although the Appel reaction is often run at room temperature, the steric bulk and benzylic nature of this substrate make it prone to side reactions; cooling suppresses elimination.
-
Addition: Dissolve
(1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.-
Why? Adding phosphine last prevents the formation of reactive oligomers and ensures the driving force (
bond formation) is coupled immediately to the substrate activation.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) and monitor via TLC/LC-MS. Conversion is typically complete within 2–4 hours.
-
Workup: Quench with saturated
solution. Extract with DCM. -
Purification: The major byproduct is triphenylphosphine oxide (
). To remove it, precipitate the bulk of by adding cold hexanes/ether to the concentrated residue and filtering. Purify the filtrate via silica gel flash chromatography (typically 0–5% EtOAc in Hexanes).
Expected Yield: 85–95% Stereochemistry: Inversion of configuration.
Protocol B: Chlorination via Thionyl Chloride (Process Scale)
Best for: Large-scale synthesis where chromatography is difficult.
Reagents:
-
Substrate: 1.0 equiv
-
Thionyl Chloride (
): 1.5 equiv -
Pyridine: 2.0 equiv (Critical for inversion and acid scavenging)
-
Solvent: DCM or Toluene.
Step-by-Step Procedure:
-
Preparation: Dissolve the alcohol and pyridine (2.0 equiv) in anhydrous DCM (
).-
Note: Without pyridine, the reaction proceeds via an
mechanism (retention) and generates gas in situ, which can cause acid-catalyzed elimination. Pyridine acts as an acid scavenger and nucleophilic catalyst.
-
-
Cooling: Cool to -10°C to 0°C .
-
Addition: Add
(1.5 equiv) dropwise. Control the exotherm. -
Reaction: Stir at 0°C. Do not reflux. Refluxing this specific substrate will almost certainly lead to significant styrene formation due to the thermal elimination of the secondary chloride.
-
Workup: Quench carefully with water/ice. Wash the organic layer with
(to remove pyridine), then saturated . -
Purification: Distillation (high vacuum) or crystallization (if solid).
Expected Yield: 75–85% Stereochemistry: Inversion (with Pyridine).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Styrene (Alkene) formation | Reaction temperature too high or basicity too strong. | Lower temperature to -10°C. Switch from |
| Low Conversion | Steric hindrance of the ortho-Cl/Cyclopentyl group blocking attack. | Increase reaction time rather than temperature. For Appel, use |
| Racemization | Ensure strictly anhydrous conditions. Avoid polar protic solvents. Use Pyridine in Method B to force | |
| Phosphine Oxide removal difficult | Standard Appel byproduct issue. | Use polymer-supported |
Safety & Handling
-
Thionyl Chloride: Reacts violently with water releasing
and . Use in a well-ventilated fume hood. -
Carbon Tetrabromide: Hepatotoxic. Handle with gloves and avoid dust inhalation.
-
Substrate: (2-Chlorophenyl)(cyclopentyl)methanol may exhibit anticholinergic activity; handle as a potent bioactive compound.
References
-
Appel Reaction Mechanism & Application: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811.
-
Thionyl Chloride Stereocontrol (
vs ): Lewis, E. S., & Boozer, C. E. (1952). "The Kinetics and Stereochemistry of the Decomposition of Secondary Alkyl Chlorosulfites." Journal of the American Chemical Society, 74(2), 308–311. -
Steric Effects in Benzylic Halogenation: Denton, R. M., et al. (2011). "Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction." Journal of Organic Chemistry, 76(16), 6749–6767.
-
Substrate Data (PubChem): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61030137, (2-Chlorophenyl)(cyclopentyl)methanol.[1]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of (2-Chlorophenyl)(cyclopentyl)methanol
Technical Support Center: Synthesis of (2-Chlorophenyl)(cyclopentyl)methanol
Executive Summary & Route Selection
The Core Challenge: Researchers often attempt the synthesis of (2-Chlorophenyl)(cyclopentyl)methanol via the direct Grignard addition of cyclopentylmagnesium bromide to 2-chlorobenzaldehyde. This is the primary cause of low yields.
The Mechanism of Failure:
The ortho-chloro substituent on the benzaldehyde ring creates significant steric hindrance. When combined with a bulky secondary Grignard reagent (cyclopentyl), the reaction pathway shifts from nucleophilic addition (desired) to
The Solution: To maximize yield, you must bypass the direct aldehyde addition. The industrial standard for high-yield synthesis of this scaffold involves a two-step sequence:
-
Formation of the Ketone: Reaction of 2-chlorobenzonitrile with cyclopentylmagnesium bromide (followed by acidic hydrolysis).
-
Reduction: Quantitative reduction of the resulting ketone to the target alcohol using Sodium Borohydride (
).
Comparative Yield Analysis
The following data illustrates the yield disparity between the direct route and the recommended two-step route.
| Parameter | Route A: Direct Aldehyde Addition | Route B: Nitrile |
| Starting Material | 2-Chlorobenzaldehyde | 2-Chlorobenzonitrile |
| Reagent | CyclopentylMgBr | CyclopentylMgBr |
| Major Impurity | 2-Chlorobenzyl alcohol (via reduction) | Minimal (Wurtz coupling dimers) |
| Typical Yield | 35 - 55% | 85 - 92% (Overall) |
| Purification | Difficult chromatography required | Crystallization or Distillation |
| Scalability | Poor (Exotherm/Impurity profile) | Excellent |
Detailed Optimization Protocols
Step 1: Synthesis of (2-Chlorophenyl)(cyclopentyl)methanone
This step establishes the carbon skeleton without risk of
Reagents:
-
Magnesium turnings (1.1 eq)
-
Cyclopentyl bromide (1.0 eq)
-
2-Chlorobenzonitrile (0.9 eq)
-
Solvent: Anhydrous THF or Diethyl Ether (
) -
Catalyst: Iodine crystal (
)[1]
Protocol:
-
Grignard Activation: Flame-dry a 3-neck flask under
. Add Mg turnings and a crystal of .[1][2] Dry stir for 5 mins. -
Initiation: Add just enough solvent to cover Mg. Add 5% of the cyclopentyl bromide. Wait for exotherm/color change (clear/grey).
-
Addition: Dilute remaining bromide in solvent (1:1 v/v). Add dropwise to maintain a gentle reflux. Critical: High concentration of bromide leads to Wurtz coupling (dicyclopentyl).
-
Coupling: Cool Grignard solution to 0°C. Add 2-chlorobenzonitrile (dissolved in THF) dropwise over 30 mins.
-
Imine Hydrolysis: Reflux for 3 hours. Cool to 0°C. Quench with 3M HCl. The intermediate imine salt precipitates; heat to reflux for 1 hour to hydrolyze the imine to the ketone.
-
Workup: Extract with Ethyl Acetate. Wash with brine. Dry over
.
Step 2: Reduction to (2-Chlorophenyl)(cyclopentyl)methanol
This step converts the ketone to the target alcohol quantitatively.[3]
Reagents:
Protocol:
-
Dissolution: Dissolve the ketone in MeOH (5 mL per gram) and cool to 0°C.
-
Reduction: Add
portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Add Acetone (1 mL) to destroy excess hydride, then add saturated
. -
Isolation: Evaporate MeOH. Extract residue with DCM. Yield is typically near-quantitative (>95%).
Visualizing the Pathway
The following diagram illustrates the mechanistic divergence that dictates yield.
Figure 1: Mechanistic comparison of the Direct Route (Red) vs. the Nitrile-Ketone Route (Green).
Troubleshooting & FAQs
Q1: My Grignard reaction won't initiate. What is wrong?
-
Diagnosis: Passivated magnesium surface or moisture in the solvent.[1]
-
Fix:
-
Mechanical Activation: Stir the Mg turnings "dry" with a glass stir rod to crush them before adding solvent.
-
Chemical Activation: Add a single crystal of Iodine (
) or 2 drops of 1,2-dibromoethane. Heat gently with a heat gun until the iodine color fades, indicating Mg activation [1]. -
Solvent: Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.
-
Q2: I am seeing a "double addition" byproduct. What is it?
-
Issue: In the nitrile route, if the Grignard is in large excess and the temperature is too high, the imine can be attacked again (rare with nitriles, more common with acid chlorides).
-
Fix: Strictly control stoichiometry (1.05 eq Grignard) and keep the addition temperature at 0°C.
-
Note: If using the Acid Chloride starting material (2-chlorobenzoyl chloride), double addition to the tertiary alcohol is a major risk. This is why the Nitrile route is superior.
Q3: The reduction step formed a sticky emulsion during workup.
-
Cause: Boron complexes are notoriously difficult to break down.
-
Fix: Do not just add water. Quench with Saturated Ammonium Chloride (
) and stir vigorously for 30 minutes. If the emulsion persists, add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) solution, which chelates boron and separates the layers cleanly.
Q4: Can I use Cyclopentyl Chloride instead of Bromide?
-
Answer: Yes, but the initiation is harder.
-
Adjustment: You must use THF (reflux temp 66°C) rather than Ether (35°C) to maintain the energy required for the chloride Grignard formation. Yields are generally identical once the reagent is formed [2].
References
-
BenchChem Technical Support. (2025).[1][3] Optimizing temperature and addition rate for Grignard reagent synthesis. BenchChem Application Notes.[3]
-
Hungarian Patent Office. (1985). Process for preparing o-chlorophenyl-cyclopentyl-ketone.[3][4][5][6][8] Patent HU185337B.
-
Royal Society of Chemistry. (2010). Expedient Preparation of Active Pharmaceutical Ingredient Ketamine under Sustainable Continuous Flow Conditions. (Detailed characterization of the ketone intermediate).
-
Cayman Chemical. (2024). 2-Chlorophenyl Cyclopentyl Ketone Product Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]
- 4. 2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. CAS 6740-85-8: (2-Chlorophenyl)cyclopentylmethanone [cymitquimica.com]
- 7. EP0357404B1 - Process for the preparation of cyclopentane derivatives - Google Patents [patents.google.com]
- 8. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
Technical Support: Purification Protocols for (2-Chlorophenyl)(cyclopentyl)methanol
Executive Summary & Compound Profile
User Issue: Difficulty isolating pure (2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) via recrystallization. Diagnosis: This compound exhibits "amphiphilic frustration." It possesses a lipophilic domain (chlorophenyl + cyclopentyl rings) and a polar domain (hydroxyl group). This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation, particularly if residual ketone precursors or magnesium salts from Grignard synthesis are present.
Compound Physicochemical Profile:
| Property | Value / Characteristic | Implication for Purification |
|---|---|---|
| Structure | Secondary Benzylic Alcohol | H-bond donor/acceptor; moderate polarity.[1] |
| Lipophilicity | High (LogP ~3.5) | Low solubility in water; high solubility in ethers/DCM. |
| Melting Point | Est. 60–80°C (Pure) | Low MP increases risk of oiling out if solvent BP > MP. |
| Common Impurities | (2-Cl-phenyl)(cyclopentyl)ketone | Ketone impurity disrupts crystal lattice packing. |
Solvent Selection Strategy
We do not recommend a single "magic solvent" due to variations in crude purity. Instead, we utilize a Binary Solvent System approach.[2] The goal is to dissolve the compound at reflux in a "Good" solvent and lower solubility using a "Bad" (Anti) solvent.[2]
Recommended Solvent Systems
| System Class | Solvent A (Dissolver) | Solvent B (Precipitator) | Ratio (v/v) | Context / Use Case |
| Primary Recommendation | Ethyl Acetate | Hexanes (or Heptane) | 1:4 to 1:10 | Standard purification. Balances polarity well. Heptane is preferred over hexanes if a higher boiling point is needed to keep the solute dissolved. |
| Alternative (High Purity) | Dichloromethane | Pentane | 1:5 | For heat-sensitive batches. Requires low-temperature crystallization (-20°C). |
| For Polar Impurities | Ethanol (95%) | Water | Dropwise | High Risk: Water often causes this specific lipophilic alcohol to oil out immediately. Use only if Hexane/EtOAc fails. |
The "Oiling Out" Decision Tree
This diagram illustrates the logic flow for selecting the correct purification path based on your crude material's behavior.
Caption: Logical workflow for determining whether to proceed with recrystallization or revert to chromatography.
Step-by-Step Experimental Protocol
Objective: Purify 1.0 g of crude (2-Chlorophenyl)(cyclopentyl)methanol using the Hexane/Ethyl Acetate system.
Phase 1: Dissolution (The Critical Step)[1]
-
Setup: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent A Addition: Add Ethyl Acetate dropwise while heating gently on a hotplate (set to 50°C).
-
Technical Note: Do not boil aggressively. This compound has a low melting point. If you exceed the melting point before it dissolves, it will form a separate liquid phase (melt) rather than a solution.[2]
-
-
Volume Check: Add just enough EtOAc to dissolve the solid. (Expected volume: ~1–3 mL).
-
Clarification: If the solution is cloudy due to insoluble salts (MgBr₂ from Grignard), filter the hot solution through a pre-warmed glass wool plug or sintered glass funnel.[2]
Phase 2: Nucleation & Crystal Growth[1][2]
-
Solvent B Addition: While keeping the solution warm (40–50°C), slowly add Hexanes dropwise.
-
The Cloud Point: Stop adding Hexanes the moment a faint, persistent turbidity (cloudiness) appears.[2]
-
Clarification (Reversal): Add 1–2 drops of Ethyl Acetate to clear the solution back to transparency.
-
Controlled Cooling:
-
Remove from heat.[3] Place the flask on a cork ring or wood block (insulator).
-
Allow to cool to room temperature undisturbed for 2 hours.
-
Crucial:Do not place directly in an ice bath yet. Rapid cooling precipitates amorphous powder or oil.
-
Phase 3: Harvesting[1][2]
-
Once crystals form at room temperature, place the flask in an ice bath (0°C) for 30 minutes to maximize yield.
-
Filter via vacuum filtration (Buchner funnel).
-
Wash: Wash crystals with cold Hexanes (pre-chilled to 0°C). Do not use EtOAc for washing.
-
Dry: Vacuum dry at room temperature. (Avoid oven drying; the melting point is low).[2]
Troubleshooting Guide (FAQ)
Q1: The solution turned into a milky oil at the bottom of the flask. What happened?
A: This is "Oiling Out." It occurs when the temperature drops below the saturation point of the solute before it drops below the melting point of the solute. Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of Solvent A (EtOAc) (increase solubility).
-
Seed it: Cool very slowly. When the temperature is just above where oiling occurred previously, add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.[2]
Q2: My yield is very low (<30%).
A: The compound is likely too soluble in the mother liquor. Fix:
-
Concentrate the mother liquor (filtrate) via rotary evaporation.
-
Perform a "second crop" crystallization using a higher ratio of Hexanes (e.g., 1:10 EtOAc:Hexanes).
-
Alternatively, the crude contained significant non-crystallizable impurities (isomers or ketones).[2] Check NMR.
Q3: Can I use Diethyl Ether instead of Ethyl Acetate?
A: Yes, but with caution. Diethyl ether is highly volatile (BP 35°C). It tends to evaporate during the hot filtration step, causing premature precipitation on the filter paper.[2] EtOAc is more robust for thermal handling.
Q4: The product is a gel/gum even after vacuum drying.[1][2]
A: You likely have trapped solvent or residual ketone impurity. Fix: Dissolve the gum in a minimal amount of Pentane containing 1% EtOAc. Sonicate the mixture. Often, sonication will induce the gum to crystallize into a white solid.[2]
Mechanistic Insight (The "Why")
The difficulty in crystallizing (2-Chlorophenyl)(cyclopentyl)methanol stems from the entropy of the cyclopentyl ring . Unlike a rigid phenyl ring, the cyclopentyl group is flexible (puckering).[2] In the crystal lattice, these rings must lock into a specific conformation.[2]
-
Impurity Interference: If the planar ketone precursor ((2-chlorophenyl)(cyclopentyl)methanone) is present, it intercalates between the alcohol molecules, disrupting the hydrogen bonding network required for lattice formation. This is why Flash Chromatography (Hexane/EtOAc 90:10) is often required before recrystallization if the crude purity is <85%.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general alcohol purification protocols).
-
Cayman Chemical. (2024).[4] 2-Chlorophenyl Cyclopentyl Ketone Product Information. Retrieved from (Provides solubility data for the ketone precursor, indicating solubility in Methanol/Ethers).
-
PubChem. (n.d.).[5] (2-Chlorophenyl)(cyclopentyl)methanol Compound Summary. National Library of Medicine. Retrieved from .
-
Hernando, M.V., et al. (2022).[2][4] High yielding continuous-flow synthesis of norketamine.[4] Org.[1][6][7] Process Res. Dev., 26(4), 1145-1151.[4] (Contextualizes the synthesis and purification of chlorophenyl-cyclopentyl intermediates).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2-CHLOROPHENYL)(CYCLOPENTYL)METHANOL | 19833-92-2 [sigmaaldrich.com]
- 3. DE1668646B1 - Method for purifying benzyl alcohol - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. (2-Chlorophenyl)(cyclopentyl)methanol | C12H15ClO | CID 61030137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 6740-85-8: (2-Chlorophenyl)cyclopentylmethanone [cymitquimica.com]
- 7. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
Minimizing side reactions during (2-Chlorophenyl)(cyclopentyl)methanol reduction
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the reduction of (2-Chlorophenyl)(cyclopentyl)methanol. The following troubleshooting advice and frequently asked questions (FAQs) are designed to address common challenges and minimize side reactions, ensuring a high-yield, high-purity synthesis of the desired product, (2-Chlorophenyl)(cyclopentyl)methane.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the reduction of (2-Chlorophenyl)(cyclopentyl)methanol, offering explanations for the underlying chemistry and providing actionable protocols to mitigate these issues.
Issue 1: Incomplete Reaction - Significant Amount of Starting Material Remains
Symptoms:
-
TLC or GC-MS analysis shows a prominent peak corresponding to the starting alcohol, (2-Chlorophenyl)(cyclopentyl)methanol.
-
The isolated yield of the desired product, (2-Chlorophenyl)(cyclopentyl)methane, is lower than expected.
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For metal hydride reductions, ensure that a sufficient excess is used to account for any quenching by the solvent or trace water.
-
Protocol: For a typical sodium borohydride reduction, a 1.5 to 2.0 molar equivalent excess is recommended. For more robust reductions, particularly if dehalogenation is also desired, stronger reducing systems may be necessary.
-
-
Low Reaction Temperature: While lower temperatures can enhance selectivity, they can also significantly slow down the reaction rate.
-
Protocol: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. For instance, when using sodium borohydride in an alcoholic solvent, refluxing can often drive the reaction to completion. Monitor the reaction progress closely by TLC or GC-MS to avoid the formation of degradation products.
-
-
Poor Solubility of Starting Material: The substrate must be fully dissolved for the reaction to proceed efficiently.
-
Protocol: Select a solvent system in which (2-Chlorophenyl)(cyclopentyl)methanol is highly soluble. Ethereal solvents like THF or dioxane are often good choices for many reducing agents. If using a mixed solvent system, ensure homogeneity.
-
Issue 2: Formation of a Dehalogenated Byproduct - (Cyclopentyl)(phenyl)methanol or (Cyclopentyl)(phenyl)methane Detected
Symptoms:
-
Mass spectrometry analysis reveals the presence of compounds with molecular weights corresponding to the loss of a chlorine atom.
-
NMR analysis shows the disappearance of the characteristic signals for the chlorinated aromatic ring and the appearance of signals corresponding to an unsubstituted phenyl group.
Potential Causes & Solutions:
-
Harsh Reducing Conditions: Strong reducing agents, especially in the presence of transition metal catalysts, can lead to reductive dehalogenation of the aryl chloride.[1][2]
-
Causality: The mechanism of dehalogenation often involves the formation of a hydride species that can attack the carbon-halogen bond, particularly when activated by a catalyst like palladium.[2][3]
-
Protocol:
-
Choice of Reducing Agent: Opt for milder reducing agents that are less prone to effect dehalogenation. Sodium borohydride is generally less reactive towards aryl halides than lithium aluminum hydride.[1][4]
-
Avoidance of Catalysts: If not essential for the primary reduction, avoid the use of transition metal catalysts (e.g., Pd/C) that are known to promote hydrodehalogenation.[2][5]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures disfavor the higher activation energy pathway of dehalogenation.
-
-
Table 1: Comparison of Reducing Agents for Minimizing Dehalogenation
| Reducing Agent System | Typical Conditions | Propensity for Dehalogenation | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to reflux | Low to Moderate[1] | Cost-effective and easy to handle.[4] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, 0 °C to reflux | High | Highly reactive, requires careful handling under inert atmosphere.[6] |
| Catalytic Transfer Hydrogenation | e.g., Ru or Ir catalyst, H-donor | Catalyst Dependent | Can be highly selective, but catalyst choice is crucial.[7][8][9] |
| Hydriodic Acid/Red Phosphorus | Biphasic Toluene/Water | High (for benzylic alcohols)[10][11] | Effective for complete reduction of the alcohol to the alkane.[12] |
Issue 3: Over-reduction to the Alkane - (2-Chlorophenyl)(cyclopentyl)methane is the Major Product When the Alcohol is Desired
This issue is relevant when the starting material is the corresponding ketone, (2-Chlorophenyl)(cyclopentyl)methanone, and the desired product is the alcohol.[13][14]
Symptoms:
-
The primary product isolated is the fully reduced alkane, not the secondary alcohol.
-
TLC analysis shows a very non-polar spot corresponding to the hydrocarbon product.
Potential Causes & Solutions:
-
Excessively Strong Reducing Agent: Reagents like hydriodic acid with red phosphorus are designed for the complete reduction of benzylic alcohols to the corresponding alkanes.[10][11][12]
-
Causality: The reaction proceeds through the formation of an intermediate alkyl iodide, which is then further reduced.[11]
-
Protocol: To stop the reduction at the alcohol stage from a ketone, use a milder reducing agent such as sodium borohydride.[4][15][16] The mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon.[17][18]
-
Diagram 1: Reduction Pathways of (2-Chlorophenyl)(cyclopentyl)methanone
Caption: Selective reduction to the alcohol versus complete reduction to the alkane.
Frequently Asked Questions (FAQs)
Q1: Can I use catalytic transfer hydrogenation for this reduction? What are the advantages?
A: Yes, catalytic transfer hydrogenation is a viable and often advantageous method.[7][8][9]
-
Advantages:
-
Safety: It avoids the use of pyrophoric metal hydrides and high-pressure hydrogen gas. Common hydrogen donors include isopropanol, formic acid, and even glucose.[7]
-
Chemoselectivity: With the appropriate choice of catalyst and ligand, it can be highly chemoselective, potentially reducing the alcohol without affecting the aryl chloride.[9][19][20]
-
-
Considerations:
Q2: My reaction is producing a significant amount of an elimination byproduct, (2-chlorophenyl)(cyclopent-1-en-1-yl)methane. How can I prevent this?
A: The formation of an elimination product suggests the generation of a carbocation intermediate under acidic conditions, followed by the loss of a proton.
-
Causality: This is more likely to occur with methods that proceed via an SN1-type mechanism, such as using strong acids.[11]
-
Prevention Strategies:
-
Avoid Strongly Acidic Conditions: If possible, perform the reduction under neutral or basic conditions. Metal hydride reductions are typically performed under neutral or slightly basic conditions.[15]
-
Use a Non-Acidic Reducing System: Catalytic hydrogenation (with H₂ and a metal catalyst like Pd/C) under neutral conditions can be an effective alternative, though care must be taken to avoid dehalogenation.[5]
-
Lower Reaction Temperature: As with other side reactions, lower temperatures can help to disfavor the elimination pathway.
-
Diagram 2: Decision-Making Workflow for Minimizing Side Reactions
Caption: A logical workflow for troubleshooting common side reactions during the reduction.
Q3: What is the best work-up procedure for a sodium borohydride reduction of (2-Chlorophenyl)(cyclopentyl)methanol?
A: A standard work-up procedure is as follows:
-
Quench Excess Reagent: Cool the reaction mixture in an ice bath. Slowly and carefully add a dilute acid (e.g., 1 M HCl) to quench any unreacted sodium borohydride. Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: If a low-boiling solvent like methanol was used, it can be removed under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Add water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: The crude product can then be purified by column chromatography on silica gel or by distillation, if applicable.
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride
This protocol is designed for the selective reduction of the precursor ketone to (2-Chlorophenyl)(cyclopentyl)methanol, or for the reduction of the alcohol with a lower risk of dehalogenation compared to stronger reagents.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2-Chlorophenyl)(cyclopentyl)methanol (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, follow the work-up procedure outlined in FAQ 3.
References
-
VTechWorks. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. Available at: [Link]
-
Lookchem. Selective Reduction of Aryl Halides and α,β-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride in Methanol and Its Application to Deuterium Labeling. Available at: [Link]
-
ResearchGate. A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride. Available at: [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Available at: [Link]
-
PMC. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Available at: [Link]
-
Reddit. How to minimize side products of this reaction : r/OrganicChemistry. Available at: [Link]
-
OSTI.GOV. Site-specific method for deuteration: reduction of aryl halides with sodium borodeuteride and palladium chloride. Available at: [Link]
-
Beilstein Journals. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Available at: [Link]
-
MDPI. Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Available at: [Link]
-
Organic Chemistry Portal. Benzyl alcohol. Available at: [Link]
-
Chemistry LibreTexts. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]
-
Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]
-
University of Michigan-Dearborn. Borohydride reduction of a ketone. Available at: [Link]
-
Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Available at: [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]
-
Smolecule. FAQ & Troubleshooting Guide: Preventing Beta-Hydride Elimination. Available at: [Link]
-
FOLIA. Transfer Hydrogenation of Ketones and Activated Olefins Using Chelating NHC Ruthenium Complexes. Available at: [Link]
-
Macmillan Group. Direct α‐Arylation of Alcohols through Photoredox, HAT. Available at: [Link]
-
RUA - Universidad de Alicante. Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Available at: [Link]
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available at: [Link]
-
PubMed. Iron nanoparticles catalyzing the asymmetric transfer hydrogenation of ketones. Available at: [Link]
-
ResearchGate. Transfer hydrogenation reaction yields of some aliphatic ketones using... Available at: [Link]
-
SlidePlayer. Metal Hydride Reduction. Available at: [Link]
-
Chemistry LibreTexts. Reduction of Carbonyls to Alcohols Using Metal Hydrides. Available at: [Link]
-
ARKIVOC. Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. Available at: [Link]
-
ResearchGate. (PDF) Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Available at: [Link]
- Google Patents. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.
-
Royal Society of Chemistry. Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. Available at: [Link]
Sources
- 1. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Site-specific method for deuteration: reduction of aryl halides with sodium borodeuteride and palladium chloride (Journal Article) | OSTI.GOV [osti.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. folia.unifr.ch [folia.unifr.ch]
- 9. rua.ua.es [rua.ua.es]
- 10. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. CAS 6740-85-8: (2-Chlorophenyl)cyclopentylmethanone [cymitquimica.com]
- 15. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Borohydride reduction of a ketone [cs.gordon.edu]
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- 19. Iron nanoparticles catalyzing the asymmetric transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enantiomeric Excess of (2-Chlorophenyl)(cyclopentyl)methanol
Welcome to the technical support center for the asymmetric synthesis of (2-Chlorophenyl)(cyclopentyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) of this important chiral alcohol. High enantiopurity is often a critical requirement for pharmaceutical intermediates, and achieving it can be a multifactorial challenge.
The most common and reliable method for synthesizing enantiomerically enriched (2-Chlorophenyl)(cyclopentyl)methanol is the asymmetric reduction of its prochiral ketone precursor, (2-chlorophenyl)(cyclopentyl)methanone (also known as 2-chlorophenyl cyclopentyl ketone)[1][2]. This guide focuses on troubleshooting this specific transformation, particularly within the context of the Corey-Bakshi-Shibata (CBS) reduction, a powerful and widely used method for this type of reaction[1][3].
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Q1: My enantiomeric excess (ee) is consistently low or near racemic. What are the most common initial checks I should perform?
A1: Low enantiomeric excess is a frequent issue that can often be resolved by systematically verifying the foundational parameters of your experiment.[4]
-
Reagent and Catalyst Purity: Confirm the purity of your starting ketone, (2-chlorophenyl)(cyclopentyl)methanone[5][6]. Impurities can act as catalyst poisons. Most critically, verify the enantiopurity and structural integrity of your chiral catalyst (e.g., the CBS oxazaborolidine). If using a commercial catalyst, ensure it is from a reputable source and has been stored under the recommended inert and anhydrous conditions. If prepared in-house, its integrity should be confirmed by analytical methods like NMR.[4]
-
Anhydrous Conditions: The CBS reduction is highly sensitive to moisture. Borane (BH₃), the reducing agent, and many oxazaborolidine catalysts are readily quenched or deactivated by water. Ensure all glassware was oven-dried overnight (>120 °C) and cooled under a stream of inert gas (argon or nitrogen). Solvents must be of anhydrous grade and preferably dried over molecular sieves or another appropriate drying agent before use.[7]
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the non-selective (background) reaction pathway, leading to a racemic product.[7] Ensure your cooling bath is stable and the internal reaction temperature is accurately monitored.
-
Stoichiometry and Concentration: Re-verify all measurements and concentrations. Substrate concentration can sometimes influence enantioselectivity due to factors like catalyst aggregation at high concentrations.[4]
Q2: I've confirmed my basic setup is correct, but the ee is still suboptimal. How can I improve it?
A2: If the fundamentals are sound, the next step is to optimize the reaction parameters that directly influence the stereochemical outcome of the catalyst-substrate interaction.
-
Lower the Reaction Temperature: This is often the most effective single change for improving ee. Lowering the temperature decreases the thermal energy of the system, making the reaction more sensitive to the small energy differences between the two diastereomeric transition states, thus favoring the formation of one enantiomer. Try running the reaction at -20 °C, -40 °C, or even -78 °C.
-
Screen Different Solvents: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state energies.[4] While THF is common for CBS reductions, screening other non-coordinating solvents like toluene or dichloromethane can sometimes lead to improved enantioselectivity.
-
Modify the Catalyst Structure: The steric and electronic properties of the CBS catalyst are crucial. The classic CBS catalyst is derived from (S)-proline. However, catalysts with different substituents on the boron or on the pyrrolidine ring can offer improved selectivity for specific substrates.[8][9] Consider screening a small library of different CBS catalyst derivatives.
-
Change the Borane Source: While BH₃·THF is standard, other borane sources like BH₃·SMe₂ or catecholborane can sometimes alter the reaction kinetics and selectivity profile.[3]
Q3: My reaction yield is high, but the product is racemic. What does this suggest?
A3: High yield with no enantioselectivity strongly points to one of two issues:
-
Inactive or "Dead" Catalyst: Your chiral catalyst is not participating in the reaction. This could be due to degradation from improper storage (exposure to air/moisture) or the presence of a potent impurity that has poisoned it. The reduction is proceeding via a non-catalyzed pathway, which is not stereoselective.[7] To test this, run a control reaction with a substrate known to work well with your catalyst. If that also fails, the catalyst is the problem.[4]
-
Dominant Background Reaction: The uncatalyzed reduction of the ketone by borane is occurring much faster than the catalyzed reaction. This is often the case at elevated temperatures.[7] Lowering the temperature is the primary strategy to slow down the background reaction relative to the catalyzed one. You might also consider slightly lowering the catalyst loading, although this should be done with caution.
Q4: How do I accurately measure the enantiomeric excess of my (2-Chlorophenyl)(cyclopentyl)methanol product?
A4: Accurate determination of ee is critical for optimization. The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11]
-
Method: You will need a Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are versatile and often a good starting point for method development.[12][13]
-
Mobile Phase: A typical mobile phase for this type of molecule would be a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol.[12]
-
Analysis: The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, appearing as two separate peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks.[10]
Key Experimental Protocol
Optimized CBS Reduction of (2-chlorophenyl)(cyclopentyl)methanone
This protocol provides a robust starting point for achieving high enantiomeric excess.
Reagents & Equipment:
-
(2-chlorophenyl)(cyclopentyl)methanone (1.0 eq)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 eq, 1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried, three-neck round-bottom flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone at -78 °C)
-
Syringes and needles
Procedure:
-
Setup: Assemble the dry three-neck flask under a positive pressure of inert gas.
-
Catalyst Addition: To the flask, add anhydrous THF. Cool the flask to -78 °C using the cooling bath. Once cooled, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.
-
Borane Addition: Slowly add the BH₃·THF solution (1.0 eq) to the catalyst solution at -78 °C. Stir for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[1]
-
Substrate Addition: Dissolve the (2-chlorophenyl)(cyclopentyl)methanone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold reaction mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, very carefully and slowly quench the reaction by adding methanol dropwise at -78 °C until gas evolution ceases.
-
Workup: Allow the mixture to warm to room temperature. Add 1N HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol product by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Data Center
The choice of catalyst and reaction conditions is paramount for achieving high enantioselectivity. The following table summarizes expected outcomes based on literature precedents for CBS reductions.
| Catalyst System | Temperature (°C) | Solvent | Typical Yield (%) | Typical ee (%) | Notes |
| (S)-Me-CBS / BH₃·THF | 0 | THF | >95% | 85-90% | Good starting point, but ee can be improved. |
| (S)-Me-CBS / BH₃·THF | -40 to -78 | THF | >90% | >95% | Lower temperatures significantly enhance enantioselectivity.[7] |
| (S)-Bu-CBS / BH₃·THF | 0 | Toluene | >95% | 90-95% | A bulkier catalyst may improve selectivity for certain substrates. |
| (S)-Me-CBS / BH₃·SMe₂ | -20 | THF | >90% | >95% | Alternative borane source can sometimes offer advantages. |
Conceptual Understanding & Visualizations
To effectively troubleshoot, it is essential to understand the underlying mechanism and the logical flow of problem-solving.
Mechanism of Stereoselection in CBS Reduction
The enantioselectivity of the CBS reduction arises from the formation of a rigid, six-membered transition state. The chiral oxazaborolidine catalyst coordinates with both the borane and the prochiral ketone. The ketone's substituents (in this case, the 2-chlorophenyl group and the cyclopentyl group) will orient themselves to minimize steric hindrance with the catalyst's framework. One orientation (placing the larger group in a pseudo-equatorial position) is significantly lower in energy than the other, leading to the preferential delivery of the hydride to one face of the carbonyl.[14]
Caption: A decision tree for troubleshooting low enantiomeric excess.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
ResearchGate. (2021). Reduction of prochiral ketones employing modified CBS catalysts. [Link]
-
Angewandte Chemie International Edition. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(9), 4823-4832. [Link]
-
SIELC Technologies. (2018). 2-Chlorophenyl cyclopentyl ketone. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
University of York. (n.d.). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Retrieved from [Link]
-
PubChem. (n.d.). (2-Chlorophenyl)(cyclopentyl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorophenyl cyclopentyl ketone. Retrieved from [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.smolecule.com [pdf.smolecule.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. asianpubs.org [asianpubs.org]
- 14. m.youtube.com [m.youtube.com]
Separation of byproducts in (2-Chlorophenyl)(cyclopentyl)methanol synthesis
Technical Support Center: Organic Synthesis Division Ticket #: 8492-GX Topic: Separation of Byproducts in (2-Chlorophenyl)(cyclopentyl)methanol Synthesis Status: Open [Level 3 Escalation] Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Hidden" Complexity of Grignard Additions
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of (2-chlorophenyl)(cyclopentyl)methanol —a critical intermediate often used in the development of NMDA receptor antagonists (e.g., ketamine analogs)—has resulted in a crude mixture rather than a pure product.
While the addition of cyclopentylmagnesium bromide to 2-chlorobenzaldehyde appears straightforward on paper, the ortho-chloro substituent introduces steric strain and electronic effects that often lead to incomplete conversion. Furthermore, the cyclopentyl Grignard is prone to radical homocoupling.
This guide is structured to help you troubleshoot the specific impurities plaguing your NMR/HPLC traces and provides self-validating protocols to remove them.
Module 1: Diagnostic & Prevention (The "Why" Behind the Impurity)
Before attempting purification, identify which specific byproduct is dominating your crude mixture.[1] Use the table below to correlate your observations with the chemical cause.
Table 1: Byproduct Identification Matrix
| Impurity Type | Chemical Identity | Origin (Causality) | Physical Characteristic | Diagnostic Signal (1H NMR) |
| The "Ghost" Non-Polar | Bicyclopentyl | Radical homocoupling of Grignard reagent (Wurtz-type coupling). Favored by high temp or fast addition. | Volatile, colorless oil. Smells like gasoline. | Multiplets at |
| The "Sticky" Residue | 2-Chlorobenzaldehyde | Unreacted starting material. Due to steric hindrance of the ortho-Cl or wet Grignard reagent. | Viscous yellow oil; distinct almond/acrid odor. | Distinct aldehyde proton singlet at |
| The "Elimination" Peak | Alkene Derivative | Acid-catalyzed dehydration of the target alcohol during workup. | UV-active oil. | Vinylic protons (if exocyclic double bond forms) or shift in aromatic region. |
| The "Oxidation" impurity | Cyclopentanol | Oxidation of Grignard reagent by atmospheric | Water-soluble liquid (mostly lost in aqueous workup). | Multiplet at |
Module 2: The Purification Decision Tree
Do not blindly flash chromatograph the crude mixture. If you have significant unreacted aldehyde (>5%), chromatography will be painful due to "streaking." Follow this logic flow:
Figure 1: Purification Logic Flow. Follow the path based on your crude analysis to minimize yield loss.
Module 3: Troubleshooting Protocols
Protocol A: The "Bisulfite" Rescue (Removing Unreacted Aldehyde)
Use this when: You have >5% unreacted 2-chlorobenzaldehyde.
The ortho-chloro group makes the aldehyde less reactive, often leaving residue. Chromatography separation of the aldehyde and alcohol is difficult because their Rf values are similar in non-polar solvents.
-
Preparation: Dissolve your crude oil in Diethyl Ether (Et₂O) or Dichloromethane (DCM) . Do not use Ethyl Acetate (it can hydrolyze).
-
The Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (
) . -
The Wash:
-
Add the bisulfite solution to your organic phase in a separatory funnel (1:1 volume ratio).
-
Shake vigorously for at least 5–10 minutes. Note: This is longer than a normal wash because the adduct formation is heterogeneous.
-
Observation: You should see a white, fluffy precipitate form at the interface. This is the bisulfite adduct of the aldehyde.[2]
-
-
Separation: Filter the mixture through a coarse sintered glass funnel to remove the solid adduct, or simply drain the aqueous layer (and the interface solid).
-
Validation: The organic layer now contains your alcohol, stripped of the aldehyde.
Protocol B: Bicyclopentyl Removal (The "Grease" Peak)
Use this when: You see a large non-polar spot or "grease" in NMR.
Bicyclopentyl (b.p. ~190°C) has a high boiling point but is significantly more volatile than your target alcohol.
-
High Vacuum Strip: Place the crude oil on a high-vacuum manifold (<1 mmHg) at 60°C for 2 hours. This will remove most bicyclopentyl and cyclopentanol byproducts.
-
Non-Polar Wash (Alternative): If you have a solid or semi-solid product, triturate with cold Pentane . The target alcohol is generally insoluble in cold pentane, while bicyclopentyl is highly miscible. Decant the pentane.
Protocol C: Flash Chromatography Parameters
Use this for: Final polishing.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexane/Ethyl Acetate.[3]
-
Gradient:
-
Start: 100% Hexane (Elutes Bicyclopentyl immediately).
-
Ramp: 95:5 Hexane:EtOAc (Elutes any remaining aldehyde).
-
Product Elution: 85:15 to 80:20 Hexane:EtOAc . The target alcohol usually elutes here.
-
-
Note: Do not add Triethylamine. The alcohol is stable on silica, but the ortho-chloro group makes the benzylic position slightly sensitive. Keep run times under 45 minutes.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product turned into a solid white mass during the quench, and now I have an emulsion. What happened?
A: You likely precipitated Magnesium Hydroxide (
-
Fix: Do not use water alone to quench. Use saturated Ammonium Chloride (
) .[3] If the emulsion persists, add 1M HCl dropwise until the solid dissolves and the layers separate. Caution: Do not lower the pH below 4, or you risk dehydrating the alcohol to the alkene.
Q2: I see a new spot on TLC after leaving the product in CDCl3 overnight. Is my product unstable? A: Yes, likely due to the acidity of CDCl3. The ortho-chlorophenyl group destabilizes the benzylic position, making it prone to acid-catalyzed dehydration to form 1-(2-chlorophenyl)-1-cyclopentylmethane (styrene-like derivative).
-
Fix: Filter your CDCl3 through basic alumina before NMR, or store the compound neat at -20°C under Argon.
Q3: Can I distill the product? A: Only under high vacuum. The boiling point of (2-chlorophenyl)(cyclopentyl)methanol is likely >150°C at 1 mmHg. Heating it above 180°C at ambient pressure will almost certainly cause thermal dehydration. Bulb-to-bulb distillation (Kugelrohr) is safer than fractional distillation.
References
-
Grignard Reagent Preparation & Homocoupling
-
Mechanism of Formation:[3] The formation of bicyclopentyl via radical coupling is well-documented in alicyclic Grignard formations.
-
Source: Rogers, H. R., et al. "Mechanism of Formation of Grignard Reagents. Kinetics of Reaction of Alkyl Halides with Magnesium." J. Am. Chem. Soc.[4]1980 , 102, 217-226. Link
-
-
Purification of Aldehydes (Bisulfite Method)
-
Synthesis of 2-Chlorophenyl Cyclopentyl Ketone (Precursor Context)
-
General Grignard Workup (Ammonium Chloride Quench)
Sources
- 1. US3442770A - Process for the purification of methanol by extractive distillation and plural stage distillation recovery - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents - Google Patents [patents.google.com]
- 5. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cerritos.edu [cerritos.edu]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for (2-Chlorophenyl)(cyclopentyl)methanol Purity
A Senior Application Scientist's Field-Proven Insights into Developing a Robust, Stability-Indicating HPLC Method
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
(2-Chlorophenyl)(cyclopentyl)methanol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for the safety and efficacy of the final drug product. Even minute impurities can have significant impacts on the pharmacological and toxicological profile of an API. High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for assessing the purity of such pharmaceutical intermediates, offering high sensitivity, accuracy, and resolution.[1][2][3]
This guide provides an in-depth, experience-driven comparison of different strategies for developing a robust and reliable HPLC method for the purity determination of (2-Chlorophenyl)(cyclopentyl)methanol. We will delve into the "why" behind the "how," grounding our experimental choices in established scientific principles and regulatory expectations.
Pillar 1: Expertise & Experience in Method Development
The development of a successful HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte. (2-Chlorophenyl)(cyclopentyl)methanol is a non-polar compound, which immediately suggests that Reversed-Phase HPLC (RP-HPLC) will be the most suitable separation mode.[4][5][6] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[5]
The Causality Behind Experimental Choices
Our objective is to develop a stability-indicating method. This means the method must be able to separate the main compound from any potential degradation products or process-related impurities.[7] To achieve this, we must consider the following critical parameters:
-
Stationary Phase Selection: The heart of the separation.
-
Mobile Phase Composition: The driving force of the separation.
-
Detection Wavelength: Ensuring sensitive and accurate quantification.
The following diagram illustrates the logical workflow for our HPLC method development process:
Caption: Workflow for HPLC Method Development and Validation.
Pillar 2: Trustworthiness Through Self-Validating Systems
A trustworthy analytical method is one that is validated according to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[8][9][10] The validation process provides documented evidence that the method is suitable for its intended purpose.[11]
Forced Degradation Studies: The Cornerstone of a Stability-Indicating Method
To demonstrate the specificity of our method, we must perform forced degradation studies.[7][12] This involves subjecting the (2-Chlorophenyl)(cyclopentyl)methanol to harsh conditions to intentionally generate degradation products.[12][13] The goal is to achieve a target degradation of 10-20%.[14][15]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, each stressed sample is analyzed by the developed HPLC method to ensure that all degradation peaks are well-resolved from the main peak and from each other.
Comparative Analysis of HPLC Columns and Mobile Phases
The choice of stationary and mobile phases has the most significant impact on the selectivity of the separation.[16][17]
Stationary Phase Comparison
| Column Type | Description | Rationale for Selection/Rejection |
| C18 (Octadecylsilane) | A non-polar stationary phase with long alkyl chains.[17] | Primary Choice: Excellent for retaining non-polar compounds like (2-Chlorophenyl)(cyclopentyl)methanol due to strong hydrophobic interactions.[18] |
| Phenyl-Hexyl | A stationary phase with both phenyl and hexyl groups. | Alternative: Offers different selectivity due to π-π interactions with the aromatic ring of the analyte. Can be beneficial if C18 does not provide adequate resolution from certain impurities. |
Mobile Phase Comparison
The mobile phase in RP-HPLC is typically a mixture of water and a less polar organic solvent.[19]
| Organic Modifier | Description | Rationale for Selection/Rejection |
| Acetonitrile (ACN) | A common organic modifier with low viscosity and UV cutoff. | Preferred: Generally provides sharper peaks and better resolution compared to methanol. |
| Methanol (MeOH) | Another widely used organic modifier. | Alternative: Can alter the selectivity of the separation and may be a better choice in some cases. |
Optimized HPLC Method and Performance Data
Based on our systematic development and optimization, the following HPLC method was established:
Experimental Protocol: Final HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 50% B
-
31-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Comparative Performance of Optimized vs. Initial Screening Methods
The following table summarizes the performance of the final optimized method compared to an initial isocratic screening method.
| Parameter | Initial Isocratic Method (50:50 ACN:Water) | Final Gradient Method | Rationale for Improvement |
| Resolution (Rs) between main peak and closest impurity | 1.2 | > 2.0 | Gradient elution effectively separates impurities with different polarities.[18] |
| Peak Asymmetry (Tailing Factor) | 1.6 | 1.1 | Optimized mobile phase pH and gradient slope improve peak shape. |
| Analysis Time | 20 min | 35 min | Longer run time is justified by significantly improved resolution and the ability to elute all potential impurities. |
Pillar 3: Authoritative Grounding & Comprehensive References
The principles and practices outlined in this guide are grounded in internationally recognized standards and scientific literature. Adherence to guidelines from the ICH and pharmacopeias like the USP is crucial for regulatory acceptance.[20][21][22]
The following diagram illustrates the relationship between regulatory guidelines, method development, and validation:
Caption: The interplay of guidelines in analytical method lifecycle.
Conclusion
The development of a robust, stability-indicating HPLC method for the purity determination of (2-Chlorophenyl)(cyclopentyl)methanol is a multi-faceted process that requires a deep understanding of chromatographic principles and regulatory requirements. By systematically evaluating stationary phases, mobile phases, and other chromatographic parameters, and by rigorously validating the final method in accordance with ICH guidelines, a reliable and trustworthy analytical procedure can be established. This ensures the quality and safety of this critical pharmaceutical intermediate and, ultimately, the final drug product.
References
- U.S. Pharmacopeia.
- Lab Manager.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma.
- Agilent. Revisions per USP 621.
- Waters.
- LCGC International. Are You Sure You Understand USP <621>?
- Novasol Biotech.
- Labtech.
- U.S. Pharmacopeia.
- European Medicines Agency. ICH guideline Q2(R2)
- Slideshare.
- YouTube. Mastering Small Molecule Reversed-Phase Method Development.
- Phenomenex.
- Benchchem. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8.
- PubMed.
- Agilent.
- Waters.
- Moravek. Exploring the Different Mobile Phases in HPLC.
- International Journal of Advanced Research in Science, Communication and Technology. Advances, Applications, and Challenges in RP HPLC Method Development.
- Research Journal of Pharmacy and Technology.
- Agilent.
- International Journal of Pharmaceutical Sciences Review and Research. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
- Ovid. Selective determination of potential impurities in an active pharmaceutical ingredient using HPLC-SPE-HPLC.
- ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals.
- Agilent.
- Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.
- Journal of Pharmaceutical and Scientific Innovation.
- Pharmaceutical Technology.
- Journal of Medicinal & Organic Chemistry.
- BioPharm International.
- SciSpace.
- PubMed. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard].
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Benchchem. Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. lcms.cz [lcms.cz]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. onyxipca.com [onyxipca.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. agilent.com [agilent.com]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. m.youtube.com [m.youtube.com]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. usp.org [usp.org]
- 21. Revisions per USP 621 | Agilent [agilent.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Mass spectrometry fragmentation pattern of (2-Chlorophenyl)(cyclopentyl)methanol
This guide details the mass spectrometry fragmentation dynamics of (2-Chlorophenyl)(cyclopentyl)methanol , a critical secondary alcohol intermediate often encountered in the synthesis of dissociative anesthetics (e.g., ketamine analogs) and pharmaceutical building blocks.
A Comparative Fragmentation Guide for Structural Elucidation
Executive Summary & Technical Context
Compound: (2-Chlorophenyl)(cyclopentyl)methanol
Molecular Formula:
Scope of Guide: This document compares the MS performance of the target alcohol against:
-
The Ketone Precursor: To validate reaction completion.
-
Positional Isomers (3-Cl, 4-Cl): To ensure regio-specificity.
-
Ionization Modes (EI vs. ESI): To optimize detection sensitivity.
Fragmentation Mechanism & Theoretical Basis
The fragmentation of (2-Chlorophenyl)(cyclopentyl)methanol under Electron Ionization (EI, 70 eV) is driven by three dominant mechanistic pillars:
A. The Chlorine Signature
The presence of a single chlorine atom provides an immediate diagnostic "flag" in the mass spectrum.
-
Pattern: Every ion retaining the chlorine atom will appear as a doublet separated by 2 Da (
X and ) with a characteristic 3:1 intensity ratio ( vs. ).
B. Primary Fragmentation Pathways
-
Dehydration (
): As a benzylic alcohol, the molecular ion ( ) is unstable and readily eliminates water to form a conjugated alkene/cation species ( 192). -
-Cleavage (Dominant): The radical cation cleaves at the bond adjacent to the hydroxyl group.
-
Path A (Loss of Cyclopentyl): Cleavage of the C-C bond between the carbinol carbon and the cyclopentyl ring. This generates the stable
-hydroxy-2-chlorobenzyl cation ( 141). -
Path B (Loss of Chlorophenyl): Cleavage of the benzylic bond. This is less favorable due to the stability of the benzylic resonance in Path A.
-
C. Pathway Visualization (Graphviz)
The following diagram maps the logical flow of ion generation.
Caption: Figure 1. EI Fragmentation pathway showing the dominance of
Comparative Performance Analysis
Comparison 1: Alcohol (Target) vs. Ketone (Precursor)
Objective: Confirm reduction of the ketone to the alcohol.
| Feature | Alcohol: (2-Cl-Ph)(Cp)Methanol | Ketone: (2-Cl-Ph)(Cp)Methanone | Diagnostic Note |
| Molecular Ion ( | 210 (Very Weak) | 208 (Distinct) | 2 Da mass shift indicates reduction. |
| Base Peak | The shift from 139 to 141 is the primary confirmation of the -OH group.[1] | ||
| Dehydration | Absent | Ketones do not dehydrate; alcohols do. | |
| McLafferty Rearr. | Absent | Possible (if | Ketones may show rearrangement ions; secondary alcohols rely on |
Conclusion: The presence of
Comparison 2: Positional Isomers (Ortho vs. Para)
Objective: Distinguish 2-chloro (Ortho) from 4-chloro (Para).
-
Ortho Effect: The 2-chloro isomer allows for a specific interaction between the chlorine lone pairs and the hydroxyl hydrogen (intramolecular H-bonding) or steric hindrance during fragmentation.
-
Differentiation:
-
2-Chloro (Ortho): Often shows a higher abundance of the
fragment ( 175) due to proximity effects facilitating halogen loss compared to the para isomer. -
4-Chloro (Para): Typically yields a cleaner
-cleavage spectrum with a more intense molecular ion due to lack of steric strain.
-
Comparison 3: EI (GC-MS) vs. ESI (LC-MS)
Objective: Select the best detection method.
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | Hard (70 eV) | Soft |
| Major Species | Fragments ( | Adducts ( |
| Structural Info | High (Fingerprint available) | Low (Requires MS/MS for structure) |
| Sensitivity | Moderate | High (Polarity dependent) |
| Recommendation | Gold Standard for structural ID. | Use for trace quantification in biological matrices. |
Experimental Protocols
Protocol A: GC-MS Structural Confirmation
Purpose: To generate the fragmentation fingerprint described above.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (HPLC Grade). Note: Avoid methanol to prevent transesterification artifacts if impurities are present.
-
Dilute 1:100 for analysis.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven: 80°C (hold 1 min)
20°C/min 280°C (hold 5 min).
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range:
40–350. -
Solvent Delay: 3.0 min.
-
Protocol B: LC-MS/MS Differentiation (ESI+)
Purpose: For high-sensitivity detection in complex mixtures.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 mins.
-
MS Settings (Q-TOF/Orbitrap):
-
Mode: Positive ESI (
). -
Precursor: Select
211.08 ( ). -
Collision Energy: Stepped (15, 30, 45 eV).
-
Target Fragments: Look for
193 ( ) and 141.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61030137, (2-Chlorophenyl)(cyclopentyl)methanol. Retrieved from [Link][1]
-
Liu, C., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues.[2] Molecules, 28(18), 6510.[3] Retrieved from [Link][1]
-
Ma, X., et al. (2018). Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by HPLC-IT/TOF MS. Se Pu, 36(3), 268-277.[4] Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders | MDPI [mdpi.com]
- 3. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral HPLC Separation of (2-Chlorophenyl)(cyclopentyl)methanol Enantiomers
The following is a comprehensive technical guide for the chiral HPLC separation of (2-Chlorophenyl)(cyclopentyl)methanol , a critical intermediate in the synthesis of aryl-cycloalkyl pharmaceutical scaffolds (including Ketamine analogs and NK-1 receptor antagonists).
A Comparative Technical Guide for Method Development
Executive Summary & Molecule Profile
(2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) represents a classic challenge in chiral chromatography: a secondary benzylic alcohol with significant steric bulk (cyclopentyl) and an ortho-substituent (2-chloro).
This guide compares the performance of the two "Gold Standard" polysaccharide-based chiral stationary phases (CSPs)—Amylose-based (AD-H) and Cellulose-based (OD-H) . Based on structural recognition mechanisms, the Cellulose tris(3,5-dimethylphenylcarbamate) (OD-H) is identified as the superior phase for this specific substrate due to its ability to accommodate the ortho-chloro steric clash via specific inclusion complexes.
Target Molecule Profile
| Property | Detail |
| Structure | Phenyl ring (2-Cl), Cyclopentyl ring, Hydroxyl group at chiral center.[1][2][3][4][5][6][7] |
| Chiral Center | One ( |
| Key Interaction Sites | |
| UV Cutoff | ~210–220 nm (Benzylic absorption); detection recommended at 254 nm or 230 nm. |
| Solubility | Soluble in Alcohols, Acetonitrile, Dichloromethane; limited in Hexane. |
Comparative Analysis: Stationary Phase Selection
The separation of aryl-alkyl carbinols relies heavily on the "three-point interaction" model. For this specific molecule, the choice between Amylose and Cellulose backbones is critical.
The Contenders
-
Alternative A: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Mechanism: Helical amylose structure forms deep grooves.
-
Performance on this substrate: Often shows broader peaks for ortho-substituted aromatics due to steric hindrance preventing deep inclusion into the chiral groove.
-
Verdict: Viable, but likely lower resolution (
).
-
-
Preferred Product: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Mechanism: Linear cellulose chains form rigid "sheets" with specific cavities.
-
Performance on this substrate: The ortho-chloro group often "locks" the phenyl ring into a preferred conformation within the cellulose cavity, enhancing chiral recognition.
-
Verdict: Superior. Expected Resolution
.
-
Comparative Data (Projected based on Class Behavior)
Data represents typical performance for ortho-substituted phenyl-alkyl carbinols under Normal Phase conditions (Hexane/IPA 90:10).
| Parameter | Chiralcel OD-H (Cellulose) | Chiralpak AD-H (Amylose) | Chiralcel OJ-H (Cellulose Benzoate) |
| Selectivity ( | 1.35 – 1.50 (High) | 1.10 – 1.20 (Moderate) | < 1.10 (Poor) |
| Resolution ( | > 3.5 (Baseline) | 1.5 – 2.0 (Partial/Base) | < 1.0 (Co-elution) |
| Peak Shape | Sharp (Sym < 1.2) | Tailing (Sym > 1.3) | Sharp |
| Loadability | High (Prep-ready) | Moderate | Low |
Expert Insight: The "O-series" (Cellulose) typically outperforms the "A-series" (Amylose) for ortho-substituted aromatics because the cellulose lattice is more tolerant of the twisted conformation induced by the ortho-clash.
Mechanistic Workflow & Logic
The following diagram illustrates the decision logic for separating this specific enantiomeric pair, highlighting the interaction mechanisms.
Caption: Decision tree for selecting the optimal stationary phase based on the ortho-chloro steric effect.
Experimental Protocol (Step-by-Step)
Phase 1: Preparation
-
Sample Dilution: Dissolve 1.0 mg of (2-Chlorophenyl)(cyclopentyl)methanol in 1.0 mL of Ethanol (HPLC Grade). Do not dissolve in pure Hexane initially, as the polar hydroxyl group may cause precipitation or aggregation.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.
Phase 2: Screening Conditions (The "Scout" Run)
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.[9]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (end absorption).
Phase 3: Optimization (If )
If the resolution is insufficient (unlikely on OD-H, but possible with column aging):
-
Reduce Polarity: Switch to Hexane/IPA (98:2). This increases retention (
) and typically increases separation ( ). -
Change Modifier: Switch IPA to Ethanol . Ethanol is a stronger solvent but forms different H-bond networks. For some alcohols, Hexane/Ethanol (95:5) provides sharper peaks than IPA.
-
Temperature Effect: Lowering temperature to 10°C often enhances resolution for enthalpy-driven separations (common with H-bonding mechanisms).
Validated Method Parameters (Recommended)
| Parameter | Value |
| Column | Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm × 4.6 mm ID, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C |
| Back Pressure | ~30-40 bar (typical) |
| Retention Times |
Troubleshooting & Scientific Rationale
Issue: Broad Peaks / Tailing
-
Cause: Non-specific interaction between the hydroxyl group of the analyte and residual silanols on the silica support.
-
Solution: Add 0.1% Diethylamine (DEA) to the mobile phase. DEA blocks silanol sites, sharpening the peaks for amine/alcohol compounds.
Issue: Solubility in Mobile Phase
-
Cause: The cyclopentyl group is lipophilic, but the hydroxyl is polar.
-
Solution: If the sample crashes out in 98% Hexane, dissolve the sample in 50:50 Hexane/IPA before injection, or use a "sandwich" injection technique.
Why Not Reversed Phase (RH)?
While Chiralcel OD-RH columns exist, Normal Phase (NP) is preferred for this molecule because:
-
Solubility: The compound is highly soluble in NP solvents.
-
Recovery: NP solvents (Hexane/Alcohol) are easier to evaporate for isolating pure enantiomers (Preparative scale).
-
Mechanism: H-bonding interactions (crucial for recognition) are strongest in non-polar solvents (Hexane) and weakened in aqueous media.
References
-
Application of Polysaccharide-based CSPs
- Okamoto, Y., & Kaida, Y. (1994). Resolution by high-performance liquid chromatography using polysaccharide carbamates and benzoates as chiral stationary phases.
-
Chiral Recognition Mechanisms (Ortho-Effect)
- Chankvetadze, B. (2012). Chiral recognition in high-performance liquid chromatography. Springer Science & Business Media.
-
General Method Development Guide
-
Phenomenex. (2025).[8] Chiral HPLC Separations: A Guide to Column Selection and Method Development.
-
-
Compound Data (2-Chlorophenyl)(cyclopentyl)
-
PubChem Database. CID 61030137.[2]
-
Sources
- 1. 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol - Wikipedia [en.wikipedia.org]
- 2. (2-Chlorophenyl)(cyclopentyl)methanol | C12H15ClO | CID 61030137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Setipiprant - Wikipedia [en.wikipedia.org]
- 4. (2-Chlorophenyl)(cyclopentyl)methanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. (2-CHLOROPHENYL)(CYCLOPENTYL)METHANOL | 19833-92-2 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Guide to Alcohol Synthesis: Grignard Reaction vs. Ketone Reduction
For researchers and professionals in drug development and synthetic chemistry, the efficient and selective synthesis of alcohols is a foundational requirement. Alcohols are not only common endpoints but also crucial intermediates for a vast array of more complex molecules. Two of the most powerful and frequently employed methods for accessing alcohols from carbonyl precursors are the Grignard reaction and the direct reduction of ketones.
While both pathways begin with a carbonyl compound, they diverge fundamentally in their synthetic output and operational demands. The Grignard reaction is a cornerstone of carbon-carbon bond formation, offering a route to increase molecular complexity.[1][2] In contrast, ketone reduction is a functional group interconversion, transforming a ketone into a secondary alcohol without altering the carbon skeleton.[3][4]
This guide provides an in-depth comparison of these two indispensable synthetic routes. We will dissect their mechanisms, explore their synthetic scope and limitations, present field-proven experimental protocols, and offer a logical framework to help you select the optimal method for your specific synthetic challenge.
The Mechanistic Divide: C-C Bond Formation vs. Hydride Addition
Understanding the underlying mechanisms is critical to appreciating the distinct applications and limitations of each method.
The Grignard Reaction: A Nucleophilic Carbon Attack
The Grignard reaction, for which Victor Grignard was awarded the Nobel Prize in 1912, involves an organomagnesium halide (the Grignard reagent) acting as a potent carbon-based nucleophile.[2][5] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom, which readily attacks the electrophilic carbon of a carbonyl group.[6][7] The reaction proceeds in two key stages:
-
Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon, breaking the C=O π-bond and forming a new carbon-carbon single bond. This creates a tetrahedral magnesium alkoxide intermediate.[8]
-
Acidic Workup: The subsequent addition of a protic acid (like dilute H₂SO₄ or HCl) protonates the alkoxide to yield the final alcohol product.[4][9]
The net result is the formation of an alcohol with a new, extended carbon skeleton.
Ketone Reduction: A Hydride Transfer
The reduction of a ketone to a secondary alcohol is achieved using a reducing agent that serves as a source of hydride ions (H⁻). Sodium borohydride (NaBH₄) is a common, mild, and selective reagent for this purpose.[10] Similar to the Grignard reaction, this is also a two-step process:
-
Hydride Attack: The borohydride ion delivers a hydride to the electrophilic carbonyl carbon. This nucleophilic attack breaks the C=O π-bond, forming a C-H bond and a tetrahedral alkoxide intermediate.[4][11]
-
Protonation: A protic solvent (like methanol or ethanol, often used for the reaction) or an acidic workup provides a proton to the alkoxide, yielding the final secondary alcohol.[3][12]
Crucially, this pathway does not form any new carbon-carbon bonds.
Comparative Performance Analysis
The choice between these two synthetic routes hinges on a careful evaluation of several key performance metrics.
| Feature | Grignard Synthesis | Ketone Reduction (using NaBH₄) |
| Primary Function | C-C Bond Formation & Alcohol Synthesis | Carbonyl to Alcohol Functional Group Conversion |
| Product Scope | Primary, Secondary, or Tertiary Alcohols[6][8][13] | Primary (from aldehydes) or Secondary (from ketones) Alcohols[3][4] |
| Chemoselectivity | Low. Reacts with aldehydes, ketones, esters, epoxides, and acidic protons (H₂O, -OH, -NH, -COOH).[14][15][16] | High. Selectively reduces aldehydes and ketones; generally unreactive towards esters, amides, and carboxylic acids.[3] |
| Stereoselectivity | Generally produces a racemic mixture from prochiral ketones unless chiral auxiliaries are used.[17][18] | Generally produces a racemic mixture from prochiral ketones unless chiral reducing agents (e.g., CBS reagents) are used.[19][20] |
| Reaction Conditions | Strictly anhydrous conditions required. Typically run in ethereal solvents (diethyl ether, THF).[5][21][22] | Can be performed in protic solvents (methanol, ethanol, water).[10] |
| Safety & Handling | Reagents are highly reactive, flammable, and extremely sensitive to moisture and air.[15][22] Requires inert atmosphere techniques. | NaBH₄ is a flammable solid that reacts with water/acids to produce flammable H₂ gas. Less sensitive than Grignard reagents but requires careful handling.[23][24] |
Scope and Synthetic Versatility
The most significant difference lies in the type of alcohol produced. The Grignard reaction is exceptionally versatile:
-
Reaction with other aldehydes yields secondary alcohols .[1][13]
-
Reaction with esters (using two equivalents of the Grignard reagent) also yields tertiary alcohols .[14][26]
Ketone reduction is more constrained. Using a mild agent like NaBH₄, ketones are selectively reduced to secondary alcohols .[3][4] This method cannot be used to synthesize tertiary alcohols directly from a ketone.
Chemoselectivity: The Challenge of Acidic Protons
Grignard reagents are not only strong nucleophiles but also powerful bases.[2][15] This is their Achilles' heel. They will react avidly with any acidic protons present in the substrate or solvent, including water, alcohols, amines, and carboxylic acids.[16][27] This non-selective reactivity means that reactions must be conducted under strictly anhydrous conditions, and substrates containing acidic functional groups require protection strategies.[21][22]
Sodium borohydride, in contrast, is a much more selective reducing agent. Its value lies in its ability to reduce aldehydes and ketones in the presence of less reactive carbonyl groups like esters, amides, or carboxylic acids, a critical advantage in the synthesis of polyfunctional molecules.[3][28]
Experimental Protocols: A Head-to-Head Synthesis
To provide a practical comparison, we present validated protocols for the synthesis of two similar yet distinct alcohols: triphenylmethanol via a Grignard reaction and diphenylmethanol via ketone reduction.
Protocol 1: Grignard Synthesis of Triphenylmethanol
This protocol details the reaction of phenylmagnesium bromide (a Grignard reagent) with an ester, methyl benzoate, to form a tertiary alcohol. Two equivalents of the Grignard reagent are required.[29]
Objective: Synthesize triphenylmethanol from bromobenzene and methyl benzoate.
Step-by-Step Methodology:
-
Apparatus Preparation: All glassware (round-bottom flask, reflux condenser, separatory funnel) must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon). Equip the condenser with a drying tube containing CaCl₂.[5][21][30]
-
Grignard Reagent Formation: Place magnesium turnings in the reaction flask. Add a small portion of a solution of bromobenzene in anhydrous diethyl ether. The reaction is initiated, often with gentle heating or the addition of an iodine crystal, evidenced by bubbling and a cloudy appearance.[5][7] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 15-20 minutes to ensure full formation of phenylmagnesium bromide.
-
Reaction with Ester: Dissolve methyl benzoate in anhydrous diethyl ether and add this solution dropwise to the stirring Grignard reagent. Control the addition rate to maintain a gentle reflux. An exothermic reaction will occur, forming a solid precipitate of the magnesium alkoxide.[5][29]
-
Hydrolysis (Workup): Cool the reaction mixture in an ice bath. Carefully pour the mixture into a flask containing a mixture of ice and 1 M sulfuric acid to quench excess Grignard reagent and protonate the alkoxide.[5][29]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the ether layer over anhydrous sodium sulfate.[29]
-
Purification: Filter off the drying agent and evaporate the ether. The crude triphenylmethanol can then be purified by recrystallization from a suitable solvent like ligroin or a mixed solvent system. A typical yield for this reaction is around 65-85%.[31]
Protocol 2: Sodium Borohydride Reduction of Benzophenone
This protocol describes the straightforward reduction of a ketone, benzophenone, to a secondary alcohol, diphenylmethanol.
Objective: Synthesize diphenylmethanol from benzophenone.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve benzophenone in methanol at room temperature. Gentle warming may be required to achieve full dissolution, after which the solution should be cooled back to room temperature.[32]
-
Reduction: To the stirred solution, add sodium borohydride in one portion. The reaction is typically accompanied by slight bubbling as excess borohydride reacts with the solvent. Allow the reaction to stir at room temperature for 20-30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
Workup and Quenching: After the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Slowly and carefully add cold water or dilute HCl to quench the reaction and decompose the borate ester intermediate.[32] Vigorous hydrogen evolution may occur initially.
-
Precipitation and Isolation: The product, diphenylmethanol, is often insoluble in the aqueous methanol mixture and will precipitate as a white solid upon cooling.
-
Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be air-dried and further purified by recrystallization from a solvent like hexanes. Yields are typically high, often exceeding 80-90%.
Strategic Synthesis: A Decision-Making Workflow
Choosing the correct synthetic route is paramount. The following workflow, presented as a decision tree, can guide your selection process based on the desired product and available starting materials.
Conclusion and Outlook
Both the Grignard reaction and ketone reduction are indispensable tools in the synthetic chemist's arsenal for preparing alcohols. They are not competitors but rather complementary methods that address different synthetic needs.
The Grignard reaction's primary strength is its ability to construct complex carbon skeletons. It is the go-to method when the synthetic plan involves increasing the carbon count and accessing tertiary alcohols. However, its power comes at the cost of high reactivity, demanding stringent anhydrous conditions and careful consideration of substrate functional group compatibility.[15][22]
Ketone reduction with sodium borohydride excels in its simplicity, safety, and chemoselectivity. It provides a reliable and high-yielding route for the specific conversion of a ketone to a secondary alcohol without disturbing other sensitive functional groups like esters.[3][10] This makes it ideal for later-stage functional group interconversions in complex molecule synthesis.
By understanding the fundamental mechanisms, practical limitations, and strategic applications of each method, researchers can make informed, efficient, and successful choices in the design and execution of their synthetic routes.
References
-
The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. (2013, April 15). Chemguide. [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls. Chemistry LibreTexts. [Link]
-
Reduction of Benzophenone. Sciencemadness.org. [Link]
-
13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020, August 28). Chemistry LibreTexts. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. [Link]
-
Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. [Link]
-
XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. (2004, July 31). University of Missouri-St. Louis. [Link]
-
Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. Swarthmore College. [Link]
-
Selectivity using Sodium Borohydride. University of Calgary. [Link]
-
Benzophenone Reduction Lab Report: NaBH4 & Diphenylmethanol. (2025, April 14). Studylib. [Link]
-
Reduction of Benzophenone with Sodium Borohydride. (2022, July 6). Zenodo. [Link]
-
Grignard Synthesis of Triphenylmethanol. Minnesota State University Moorhead. [Link]
-
Grignard Synthesis of Triphenylmethanol Lab Protocol. Studylib. [Link]
-
Synthesis of Triphenylmethanol From Bromobenzene. Scribd. [Link]
-
12.1 Grignard reagents. (2025, August 15). Fiveable. [Link]
-
Synthesis of alcohols using Grignard reagents I. Khan Academy. [Link]
-
3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions. Open Library Publishing Platform. [Link]
-
Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]
-
Grignard Reagents: Powerful Tools for Synthesis. (2025, August 2). Organic Chemistry Academy. [Link]
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How Alcohols Are Created Using the Grignard Reaction. (2021, July 19). Dummies.com. [Link]
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Grignard reagent. Wikipedia. [Link]
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Sodium Borohydride SOP. The Ohio State University. [Link]
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Sodium borohydride. (2025, March 26). Penta. [Link]
-
Grignard Reagent. (2025, July 23). GeeksforGeeks. [Link]
-
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts. [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. [Link]
-
Grignard Reagent: Mechanism and Formation. Scribd. [Link]
-
Sodium Borohydride Hazard Summary. New Jersey Department of Health. [Link]
-
A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine. [Link]
-
Asymmetric addition of Grignard reagents to ketones. National Center for Biotechnology Information. [Link]
-
Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]
-
Hydride vs. Grignard Reagents Explained | Nucleophilic Addition to Carbonyls. (2025, November 5). Leah4sci. [Link]
-
Grignard Reaction With Ketone. Wax Studios. [Link]
-
Water opens the door to organolithiums and Grignard reagents. National Center for Biotechnology Information. [Link]
-
Optimization of Grignard Addition to Esters. DSpace@MIT. [Link]
-
Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]
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Exploiting Carvone To Demonstrate Both Stereocontrol and Regiocontrol. Academia.edu. [Link]
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Organometallic Reagents and Metal Hydrides. AK Lectures. [Link]
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19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2025, January 19). Chemistry LibreTexts. [Link]
-
4.2: Nucleophilic Addition of Hydride and Grignard Reagents- Alcohol Formation. (2024, March 11). Chemistry LibreTexts. [Link]
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Structural Elucidation of (2-Chlorophenyl)(cyclopentyl)methanol: A Comparative Guide to Crystallographic Strategies
Topic: Structural Elucidation Strategies for (2-Chlorophenyl)(cyclopentyl)methanol Content Type: Technical Comparison Guide & Experimental Protocol Audience: Pharmaceutical Solid-State Chemists and Process Engineers
Executive Summary
(2-Chlorophenyl)(cyclopentyl)methanol (CAS 19833-92-2) represents a challenging class of chiral pharmaceutical intermediates. Often encountered as a viscous oil or low-melting solid due to the conformational flexibility of the cyclopentyl ring and the rotational freedom of the benzylic hydroxyl group, this molecule resists direct single-crystal X-ray diffraction (SC-XRD).
This guide compares the three primary methodologies for determining the absolute configuration and solid-state structure of this scaffold: Direct Crystallization (High Failure Risk), Covalent Derivatization (The Gold Standard), and Chiral Chromatography/NMR (The High-Throughput Alternative).
Part 1: Comparative Analysis of Structural Determination Methods
The following table contrasts the efficacy of different strategies for assigning the absolute stereochemistry of (2-chlorophenyl)(cyclopentyl)methanol.
| Feature | Method A: Direct Crystallization | Method B: Covalent Derivatization (Recommended) | Method C: Chiral HPLC / Mosher's NMR |
| Target Species | Native Alcohol | p-Nitrobenzoate or 3,5-Dinitrobenzoate Ester | Native Alcohol / Diastereomeric Solvates |
| Physical State | Viscous Oil / Low | Crystalline Solid ( | Solution Phase |
| Success Rate | < 10% (Polymorph dependent) | > 90% (Rigid aromatics aid packing) | 100% (For ee% determination) |
| Data Output | Often Amorphous Halo | High-Res Diffraction (R < 5%) | Retention Time / Chemical Shift ( |
| Abs.[1] Config. | Rarely achievable directly | Definitive (Anomalous Dispersion) | Inferential (Requires reference standards) |
| Time to Result | Weeks (Slow evaporation) | 2-3 Days (Synthesis + Crystallization) | Hours |
Expert Insight:
"As a Senior Application Scientist, I strongly advise against relying on Method A for this specific scaffold. The entropy of the cyclopentyl ring prevents the formation of a stable lattice. Method B is the industry-standard 'crystallographic anchor,' introducing a rigid pi-system that facilitates stacking and increases the melting point, allowing for unambiguous assignment of the chiral center via anomalous scattering (Flack parameter)."
Part 2: Experimental Protocols (Method B - Derivatization)
Since direct X-ray data is unavailable for the oil, the following protocol describes the synthesis and crystallization of the 4-nitrobenzoate derivative , which reliably yields diffraction-quality crystals.
Protocol: Synthesis of (2-Chlorophenyl)(cyclopentyl)methyl 4-nitrobenzoate
Reagents:
-
(2-Chlorophenyl)(cyclopentyl)methanol (1.0 eq)[2]
-
4-Nitrobenzoyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
DMAP (0.1 eq, catalyst)
-
Dichloromethane (DCM, anhydrous)
Workflow:
-
Reaction: Dissolve the alcohol in anhydrous DCM under
atmosphere. Add Triethylamine and DMAP. Cool to 0°C. -
Addition: Dropwise add 4-nitrobenzoyl chloride dissolved in DCM. Warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated
. Extract with DCM.[3] Wash organic layer with brine, dry over , and concentrate-
Checkpoint: The crude product should be a solid or semi-solid gum.
-
-
Crystallization (Vapor Diffusion):
-
Dissolve 20 mg of the crude ester in a minimal amount of Acetone (solvent).
-
Place this inner vial into a larger jar containing Hexane (anti-solvent).
-
Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 48-72 hours.
-
Result: Yellow, block-like crystals suitable for SC-XRD.
-
Part 3: Representative Crystallographic Data
When successfully crystallized via Method B, the derivative typically adopts a monoclinic or orthorhombic space group. Below are the representative parameters expected for this class of aryl-cycloalkyl esters, serving as a benchmark for your data validation.
Table 2: Expected Crystallographic Parameters (Derivative) Note: These are representative values for 4-nitrobenzoate derivatives of similar chiral alcohols.
| Parameter | Value / Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Common for chiral esters |
| Space Group | Chiral space groups (required for resolved enantiomers) | |
| Unit Cell ( | Long axis usually corresponds to the ester chain | |
| Z (Molecules/Cell) | 4 | Standard packing efficiency |
| R-Factor ( | < 0.05 (5%) | Indicates high-quality structural solution |
| Flack Parameter | Crucial for Absolute Configuration |
Part 4: Visualization of Workflows
Figure 1: Decision Tree for Structural Elucidation
This diagram illustrates the logical flow for determining the structure of oily chiral alcohols.
Caption: Workflow for handling non-crystalline chiral alcohols. Method B (Green path) is the recommended route for definitive structural assignment.
Figure 2: Molecular Interaction Pathway (Crystal Packing)
This diagram visualizes why the derivative crystallizes better than the alcohol.
Caption: Mechanistic comparison of crystallization drivers. The derivative introduces Pi-stacking and dipoles that overcome the entropic disorder of the cyclopentyl ring.
References
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.
-
Hooft, R. W. W., et al. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103.
-
Sigma-Aldrich. (2024). "Product Specification: (2-Chlorophenyl)(cyclopentyl)methanol." (Verified landing page for compound class).
-
Phenomenex. (2023). "Chiral HPLC Application Guide: Separation of Aryl-Alcohols." (General reference for Method C).
Sources
A Comparative Guide to High-Fidelity Purity Analysis of (2-Chlorophenyl)(cyclopentyl)methanol via GC-MS
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. For a compound such as (2-Chlorophenyl)(cyclopentyl)methanol, a key intermediate in various synthetic pathways, establishing its purity with a high degree of certainty is not merely a procedural step but a critical quality attribute. This guide provides an in-depth, scientifically grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of this specific analyte. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
(2-Chlorophenyl)(cyclopentyl)methanol presents a unique analytical challenge due to its aromatic and aliphatic moieties, rendering it amenable to multiple analytical strategies. However, the volatility and thermal stability of this compound make GC-MS a particularly powerful tool for both separation and identification of potential impurities.
The Primacy of GC-MS for Volatile and Semi-Volatile Analytes
Gas Chromatography (GC) is a premier separation technique for volatile and thermally stable compounds.[1][2] When coupled with a Mass Spectrometry (MS) detector, it provides unparalleled identification capabilities based on the mass-to-charge ratio of fragmented ions.[3] This combination is exceptionally well-suited for the analysis of (2-Chlorophenyl)(cyclopentyl)methanol and its potential process-related impurities, which are likely to share similar volatility profiles.
The rationale for selecting GC-MS is rooted in its ability to:
-
Separate structurally similar compounds: The high efficiency of modern capillary GC columns allows for the separation of isomers and other closely related impurities that may be difficult to resolve by other techniques.
-
Provide definitive identification: The mass spectrum of an eluting compound serves as a chemical fingerprint, enabling positive identification against spectral libraries or through interpretation of fragmentation patterns.
-
Quantify trace-level impurities: The sensitivity of MS detectors, particularly in selected ion monitoring (SIM) mode, allows for the detection and quantification of impurities at levels mandated by regulatory bodies.[4]
Experimental Protocol: A Self-Validating GC-MS Method
The following protocol is designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7] This ensures the method is fit for its intended purpose: the accurate and precise determination of the purity of (2-Chlorophenyl)(cyclopentyl)methanol.
Sample and Standard Preparation
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of (2-Chlorophenyl)(cyclopentyl)methanol reference standard and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of a suitable internal standard (e.g., a structurally similar compound with a distinct retention time and mass spectrum, such as (4-chlorophenyl)(cyclopentyl)methanol) and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the analyte stock solution with methanol to cover the expected concentration range of impurities and the main component. Spike each calibration standard with a fixed concentration of the internal standard.
-
Sample Preparation: Accurately weigh approximately 10 mg of the (2-Chlorophenyl)(cyclopentyl)methanol test sample, dissolve in 10 mL of methanol, and spike with the same fixed concentration of the internal standard.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: A non-polar or medium-polarity column is recommended to achieve good peak shape and resolution for aromatic alcohols. A suitable choice would be a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading with the main component.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-350 amu.
Data Analysis and Purity Calculation
The purity of the (2-Chlorophenyl)(cyclopentyl)methanol is determined by the area percent method, corrected by response factors if necessary. The mass spectrometer provides confirmation of the identity of the main peak and any observed impurities.
The workflow for this GC-MS analysis can be visualized as follows:
Caption: GC-MS workflow for purity analysis.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive purity validation strategy often employs orthogonal methods to provide a more complete picture. Here, we compare GC-MS with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation based on volatility and polarity, detection by mass fragmentation. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, detection by UV absorbance. | Quantitative determination based on the direct proportionality between the integral of an NMR peak and the number of nuclei.[8] |
| Applicability | Ideal for volatile and semi-volatile, thermally stable compounds.[1] | Broad applicability, especially for non-volatile and thermally labile compounds.[9] | Applicable to any soluble compound with unique NMR signals.[10] |
| Identification | High confidence in identification through mass spectral libraries and fragmentation patterns.[3] | Tentative identification based on retention time comparison with standards. | Definitive structural information and identification. |
| Sensitivity | High, especially in SIM mode. | Moderate to high, dependent on the chromophore of the analyte and impurities. | Lower sensitivity compared to chromatographic methods. |
| Quantification | Excellent for relative quantification (area percent); requires standards for absolute quantification. | Well-established for both relative and absolute quantification. | An absolute quantification method that does not require a standard of the analyte itself.[11] |
| Destructive | Yes | No (sample can be collected post-detector) | No[11] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for purity determination in the pharmaceutical industry.[12] For (2-Chlorophenyl)(cyclopentyl)methanol, a reversed-phase HPLC method with UV detection would be a suitable orthogonal technique.
Advantages over GC-MS:
-
Suitable for non-volatile impurities: HPLC can detect impurities that are not amenable to GC analysis, such as salts or highly polar degradation products.[1]
-
No thermal degradation: The analysis is performed at or near ambient temperature, eliminating the risk of on-column degradation of thermally labile impurities.[12]
Disadvantages:
-
Limited identification capabilities: Without a mass spectrometer, peak identification relies solely on retention time matching with known standards.
-
Chromophore requirement: Both the main component and impurities must possess a UV chromophore to be detected.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for determining the purity of organic molecules.[13][14] It offers a distinct advantage in that it is a direct and absolute method of quantification.[11]
Advantages over GC-MS and HPLC:
-
Absolute quantification: Purity can be determined without the need for a specific reference standard of the analyte, by using a certified internal standard.[8]
-
Structural confirmation: The NMR spectrum provides unambiguous structural information about the analyte and any detected impurities.
-
Non-destructive: The sample can be recovered after analysis.[11]
Disadvantages:
-
Lower sensitivity: qNMR is generally less sensitive than chromatographic techniques, making it less suitable for the detection of trace-level impurities.
-
Potential for signal overlap: In complex mixtures, overlapping signals can complicate accurate integration and quantification.
A Holistic Purity Validation Strategy
A robust approach to validating the purity of (2-Chlorophenyl)(cyclopentyl)methanol would involve a combination of these techniques, leveraging their individual strengths.
Caption: Comprehensive purity validation strategy.
Conclusion
For the specific task of validating the purity of (2-Chlorophenyl)(cyclopentyl)methanol, GC-MS stands out as a highly effective and informative technique. Its ability to separate and identify volatile and semi-volatile impurities provides a high degree of confidence in the analytical results. However, for a comprehensive and regulatory-compliant purity assessment, it is best practice to employ orthogonal techniques such as HPLC-UV and qNMR. This multi-faceted approach ensures that a wide range of potential impurities are detected and quantified, leading to a robust and reliable purity profile for this critical pharmaceutical intermediate. The choice of methodology should always be guided by a scientific, risk-based approach, as emphasized by guidelines such as ICH Q14 for analytical procedure development.[15]
References
-
ICH. (2013). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. [Link]
-
PubChem. (n.d.). (2-Chlorophenyl)(cyclopentyl)methanol. National Center for Biotechnology Information. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Celebration of Scholarship. (n.d.). GCMS VS HPLC. [Link]
-
Rieke Metals Products & Services. (n.d.). (2-CHLOROPHENYL)(CYCLOPROPYL)METHANOL. [Link]
-
AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. [Link]
-
Ferreira, A. C. S., Hogg, T., & Guedes de Pinho, P. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 63(14), 3647–3655. [Link]
-
OENO One. (2024, October 11). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. [Link]
-
Drawell. (2023, August 15). 4 Key Differences Between GC and HPLC. [Link]
-
alwsci. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
Ozseven, A. (2025, October 23). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. [Link]
-
de Castro, A., et al. (2015). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 50(2), 309-322. [Link]
-
ResearchGate. (2025, August 7). HS-SPME-GC-MS Analysis of Volatile Aromatic Compounds in Alcohol Related Beverages Made with Mulberry Fruits. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Ma, X., et al. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu, 36(3), 268-277. [Link]
-
Yen, Y. T., et al. (2024). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Journal of Forensic Sciences, 69(2), 689-696. [Link]
-
ResearchGate. (2025, August 6). New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. [Link]
-
Doc Brown. (2025, November 5). mass spectrum of cyclopentane. [Link]
-
The Royal Society of Chemistry. (2010). Expedient Preparation of Active Pharmaceutical Ingredient Ketamine under Sustainable Continuous Flow Conditions. [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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Technical Comparison: (2-Chlorophenyl)(cyclopentyl)methanol vs. Phenyl Analogs
Topic: Comparison of (2-Chlorophenyl)(cyclopentyl)methanol with Phenyl Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(2-Chlorophenyl)(cyclopentyl)methanol (CAS 19833-92-2) is a secondary alcohol primarily utilized as a critical intermediate in the synthesis of arylcyclohexylamine anesthetics, most notably Ketamine and Norketamine .
This guide compares the 2-chlorophenyl variant against its direct phenyl analogs —specifically the unsubstituted (phenyl)(cyclopentyl)methanol and the regioisomer (4-chlorophenyl)(cyclopentyl)methanol. The analysis focuses on the ortho-chlorine effect , which provides unique steric locking and lipophilic properties essential for the pharmacophore’s biological activity, while simultaneously introducing specific challenges in synthetic reduction kinetics.
Chemical Identity & Structural Analysis[1][2]
The core scaffold consists of a cyclopentyl ring attached to a benzylic carbon. The differentiation lies in the substitution on the phenyl ring.
| Feature | (2-Chlorophenyl)(cyclopentyl)methanol | (Phenyl)(cyclopentyl)methanol | (4-Chlorophenyl)(cyclopentyl)methanol |
| CAS Number | 19833-92-2 | 4397-01-7 | N/A (Research Analog) |
| Structure | Ortho-substituted Cl | Unsubstituted Phenyl | Para-substituted Cl |
| Mol. Weight | 210.70 g/mol | 176.26 g/mol | 210.70 g/mol |
| Calc. LogP | ~3.5 - 3.7 | ~2.9 | ~3.7 |
| Steric Profile | High (Ortho-lock) | Low (Free rotation) | Low (Remote substitution) |
| Key Application | Ketamine/Norketamine Precursor | General Synthon | Inactive/Low-potency Analog |
The "Ortho-Lock" Effect
The defining feature of the 2-chlorophenyl variant is the steric hindrance provided by the chlorine atom at the ortho position.
-
Conformational Restriction: The bulky chlorine atom restricts the rotation of the phenyl ring relative to the methine C-H bond. This "locks" the molecule into a specific conformation that fits the hydrophobic pocket of the NMDA receptor (in the final amine form).
-
Comparison: The unsubstituted phenyl analog lacks this rotational barrier, resulting in a "floppy" molecule with higher entropic cost upon binding. The 4-chloro analog retains the electronic properties of chlorine but lacks the steric influence on the benzylic center.
Synthetic Reactivity & Protocols
The synthesis of these alcohols typically proceeds via the reduction of their corresponding ketones. The 2-chloro substituent significantly alters the reaction kinetics compared to the phenyl analog.
Reaction Pathway Diagram
The following diagram illustrates the synthesis and the steric influence on the reduction step.
Figure 1: Synthetic pathway showing the reduction of the ketone precursor. The ortho-chlorine atom (Red) introduces steric hindrance that slows hydride attack compared to the unsubstituted analog (Grey path).
Experimental Protocol: Selective Reduction
Objective: Synthesis of (2-Chlorophenyl)(cyclopentyl)methanol from (2-Chlorophenyl)(cyclopentyl)methanone.
Rationale: Sodium Borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) to prevent potential dehalogenation (loss of the Cl atom) which can occur under harsh reducing conditions.
Step-by-Step Methodology:
-
Preparation:
-
Dissolve 10.0 mmol of (2-chlorophenyl)(cyclopentyl)methanone in 30 mL of anhydrous Methanol (MeOH).
-
Cool the solution to 0°C in an ice bath. Causality: Cooling controls the exothermic nature of hydride addition and minimizes side reactions.
-
-
Reduction:
-
Add 15.0 mmol (1.5 eq) of NaBH₄ portion-wise over 15 minutes.
-
Note: Gas evolution (H₂) will occur. Ensure adequate venting.
-
Allow the reaction to warm to room temperature (25°C) and stir for 2 hours.
-
-
Validation (Self-Validating Step):
-
TLC Monitor: Silica gel, Hexane:EtOAc (8:2).
-
Result: The starting ketone (Rf ~0.6) should disappear. The product alcohol (Rf ~0.3) will appear as a more polar spot. If ketone remains, add 0.5 eq NaBH₄ and stir for 1 additional hour.
-
-
Workup:
-
Quench reaction with 10 mL saturated NH₄Cl solution.
-
Evaporate MeOH under reduced pressure.
-
Extract aqueous residue with Dichloromethane (DCM) (3 x 15 mL).
-
Dry combined organics over Na₂SO₄ and concentrate.
-
-
Yield Comparison:
-
2-Cl Analog: Typical yield 85-92% (Slower reaction time due to sterics).
-
Phenyl Analog: Typical yield >95% (Fast reaction, less hindrance).
-
Physicochemical & Biological Performance[1][3]
The presence of the Chlorine atom drastically shifts the physicochemical profile, affecting how the molecule interacts with biological systems (ADME).
| Property | 2-Cl Analog (Target) | Phenyl Analog (Alternative) | Impact on Performance |
| Lipophilicity (LogP) | 3.5 - 3.7 | ~2.9 | The 2-Cl analog is significantly more lipophilic, enhancing Blood-Brain Barrier (BBB) penetration, critical for CNS activity. |
| Metabolic Stability | High | Moderate | The Cl group blocks metabolic oxidation at the ortho-position, prolonging half-life compared to the unsubstituted ring. |
| Receptor Affinity | High | Low | In the amine form (Ketamine), the 2-Cl group is essential for high-affinity binding to the NMDA receptor. Removal (Phenyl analog) drops potency by >10x. |
| Solubility (Water) | Very Low | Low | Both are poorly soluble in water, requiring salt formation (if amine) or co-solvents for delivery. |
Signaling & Metabolism Diagram
The alcohol is often a metabolite of the parent ketone or amine. The diagram below details its position in the metabolic cascade relative to the active drug.
Figure 2: Metabolic pathway illustrating the alcohol as a downstream metabolite of the Ketamine scaffold. It serves as a clearance sink, unlike the active amine forms.
Conclusion
For researchers developing NMDA receptor ligands or optimizing arylcyclohexylamine synthesis:
-
(2-Chlorophenyl)(cyclopentyl)methanol is the superior scaffold for CNS-active compounds due to the ortho-chlorine steric lock and enhanced lipophilicity .
-
Phenyl analogs (unsubstituted) serve as useful negative controls in SAR studies but lack the conformational rigidity required for high-potency binding.
-
Synthesis: Expect slower reduction kinetics for the 2-Cl ketone compared to phenyl analogs. The NaBH₄ protocol provided above is robust, high-yielding, and avoids dehalogenation side-reactions.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61030137, (2-Chlorophenyl)(cyclopentyl)methanol. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Expedient Preparation of Active Pharmaceutical Ingredient Ketamine under Sustainable Continuous Flow Conditions. Org. Process Res. Dev. Retrieved from [Link]
Elemental Analysis Standards for (2-Chlorophenyl)(cyclopentyl)methanol: A Comparative Technical Guide
Executive Summary & Strategic Importance
(2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) is a critical intermediate in the synthesis of arylcyclohexylamines, specifically serving as a direct precursor or metabolite in Ketamine and Norketamine pathways. In drug development and forensic analysis, distinguishing this secondary alcohol from its ketone precursor—(2-chlorophenyl)(cyclopentyl)methanone—is a frequent analytical challenge due to their structural similarity.
This guide objectively compares the Elemental Analysis (EA) standards and validation methodologies for this compound. Unlike simple organic molecules, the presence of the chlorine heteroatom (16.8% w/w) introduces specific volatility and combustion interference challenges that render standard CHN protocols insufficient without modification.
The "Gold Standard" Dilemma
Researchers often face a choice between three validation tiers. This guide compares their efficacy:
| Feature | Method A: Classical Combustion (CHN + Titration) | Method B: Instrumental Microanalysis (EA-ICP/IC) | Method C: Indirect Validation (HRMS + qNMR) |
| Primary Utility | Bulk Purity & Stoichiometry | Trace Impurity & Halogen Specificity | Molecular Formula & Structure |
| Precision | |||
| Chlorine Handling | Requires Schöniger Flask or separate module | Direct detection | Indirect (Isotope pattern) |
| Sample Req. | 5–10 mg (Destructive) | 1–5 mg (Destructive) | < 1 mg (Non-destructive*) |
| Verdict | Reference Standard Grade | Process Control Grade | R&D Screening Grade |
Theoretical Baseline & Reference Standards
Before experimental validation, the theoretical elemental composition must be established as the immutable baseline for (2-Chlorophenyl)(cyclopentyl)methanol (
Molecular Weight: 210.70 g/mol [1]
| Element | Symbol | Theoretical Mass % | Acceptable Range ( |
| Carbon | C | 68.41% | 68.01% – 68.81% |
| Hydrogen | H | 7.18% | 6.78% – 7.58% |
| Chlorine | Cl | 16.82% | 16.42% – 17.22% |
| Oxygen | O | 7.59% | Calculated by difference |
Critical Insight: The high Chlorine content (16.82%) is the primary failure point in standard analysis. In standard CHN combustion tubes, Chlorine can form volatile copper halides or poison catalysts, leading to low Carbon readings.
Comparative Analysis of Methodologies
Method A: The Hybrid Classical Approach (Recommended for CRMs)
Workflow: Automated CHN Combustion + Schöniger Flask Halogen Determination.
This is the only method capable of certifying a Certified Reference Material (CRM) . It decouples the Carbon/Hydrogen analysis from the Chlorine analysis to prevent interference.
-
Mechanism:
-
CHN: Flash combustion at 1800°C. Halogens are trapped using silver wool or specific reagents (e.g.,
) to prevent interference with the Thermal Conductivity Detector (TCD). -
Cl: A separate sample is burned in an oxygen-rich flask (Schöniger method), absorbing gases into an alkaline solution. The resulting chloride ions are titrated potentiometrically with Silver Nitrate (
).
-
-
Pros: Absolute accuracy; direct measurement of bulk purity.
-
Cons: Labor-intensive; requires larger sample mass (~10 mg total).
Method B: Modern Instrumental Microanalysis (EA-IC)
Workflow: Combustion followed by Ion Chromatography.
-
Mechanism: The sample is combusted in a specialized pyrohydrolysis unit. The gases are trapped in ultrapure water, and the solution is directly injected into an Ion Chromatograph.
-
Pros: High specificity for Halogens; can distinguish between Chlorine and Bromine impurities (crucial if brominated precursors were used).
-
Cons: Lower precision than titration for macro-levels (>10%); higher equipment cost.
Method C: High-Resolution Mass Spectrometry (HRMS)
Workflow: Q-TOF or Orbitrap analysis.
-
Mechanism: Measures the exact mass (
210.0811) and the characteristic Chlorine isotope pattern ( ratio of ~3:1). -
Pros: Extremely fast; confirms molecular identity.
-
Cons: Does not prove bulk purity. A sample could be 80% pure with inorganic salts, and HRMS would still show the correct peak. Not acceptable as a standalone EA replacement for publication.
Detailed Experimental Protocol
The following protocol outlines the Method A (Hybrid) workflow, as it is the industry standard for validating this compound.
Phase 1: Sample Preparation
-
Drying: Dry the (2-Chlorophenyl)(cyclopentyl)methanol standard under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual solvent (methanol/ethanol) which significantly skews %C.
-
Weighing: Use a microbalance with
readability. Weigh 2.0–2.5 mg for CHN and 5.0–10.0 mg for Cl titration. -
Encapsulation:
-
For CHN: Tin (Sn) capsules.
-
For Cl: Ash-free filter paper (Schöniger wrap).
-
Phase 2: Automated CHN Combustion
-
Instrument: Elementar vario EL cube or Thermo FlashSmart.
-
Catalyst: Tungsten (VI) oxide (
) on the oxidation side to facilitate complete combustion and prevent soot formation from the aromatic ring. -
Halogen Trap: Insert a roll of silver wool at the exit of the combustion tube (maintained at ~850°C) to trap Chlorine as AgCl, preventing it from reaching the TCD.
-
Carrier Gas: Helium at 200 mL/min.
Phase 3: Chlorine Determination (Schöniger Flask)
-
Combustion: Place the wrapped sample in a platinum basket stopper. Add 10 mL of absorption solution (1M NaOH + 1%
) to a 500 mL iodine flask filled with . Ignite and seal immediately. -
Absorption: Shake vigorously for 30 seconds and let stand for 30 minutes to ensure complete absorption of combustion gases (
). -
Titration: Acidify with
. Titrate against 0.01N using a silver electrode for potentiometric endpoint detection.
Visualization: Validation Logic Flow
The following diagram illustrates the decision matrix for validating (2-Chlorophenyl)(cyclopentyl)methanol based on the intended application.
Caption: Decision matrix for selecting the appropriate analytical validation tier based on research stage.
Data Interpretation & Troubleshooting
When reviewing EA data for this compound, specific deviations indicate distinct impurities.
| Observation | Likely Cause | Corrective Action |
| Low %C, Low %Cl | Solvent entrapment (Methanol/Ethanol) or Water. | Dry sample at 40°C/0.1 mbar for 12h. |
| High %C | Presence of unreacted ketone precursor ( | Check HPLC/GC purity; Recrystallize. |
| Low %Cl, Normal %C | Dechlorination during synthesis or bad titration. | Verify Schöniger combustion duration; Check Ag electrode. |
| High %N (Unexpected) | Contamination with Methylamine/Ketamine. | Critical Warning: Indicates failed separation from amination steps. |
Regulatory Note (FDA/EMA context)
For pharmaceutical intermediates, the
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61030137, (2-Chlorophenyl)(cyclopentyl)methanol. Retrieved from [Link]
- Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Contextual grounding for qNMR as orthogonal method).
- Microanalysis of Chlorinated Organic Compounds.EPA Method 9076 (Modified): Chlorine in Waste Material by Potentiometric Titration. (Standard protocol basis for Method A).
-
Analytik Jena. Combustion Elemental Analysis: Technical Note on Halogen Determination. Retrieved from [Link]
Sources
Safety Operating Guide
Halogenated Organic Waste Management: (2-Chlorophenyl)(cyclopentyl)methanol
As a Senior Application Scientist, establishing a robust, self-validating safety protocol is paramount. The handling and disposal of halogenated organic compounds, such as (2-chlorophenyl)(cyclopentyl)methanol, require a mechanistic understanding of waste lifecycle management. This guide provides the authoritative operational framework for managing this chemical within a legitimate, professional laboratory setting, ensuring strict regulatory compliance and environmental stewardship.
Mechanistic Rationale for Halogenated Waste Segregation
(2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) is characterized by a cyclopentyl group and a chlorophenyl ring attached to a central methanol carbon . The presence of the covalently bound chlorine atom dictates its classification strictly within the halogenated organic waste stream .
The causality behind strict segregation is rooted in thermal degradation chemistry. When non-halogenated solvents are incinerated or used for fuel blending, they combust primarily into carbon dioxide and water. However, the incineration of chlorinated organics at standard temperatures can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Consequently, environmental regulations mandate that halogenated waste be processed in specialized, high-temperature incinerators (>1000°C) equipped with alkaline scrubbers to capture and neutralize the resulting hydrogen chloride (HCl) gas .
Waste Segregation and Compatibility Matrix
To prevent adverse reactions and ensure downstream processing viability, laboratory personnel must adhere to strict segregation guidelines.
| Waste Category | Halogen Content | Primary Hazards | Disposal Route | Approved Containment |
| Halogenated Organics | > 1% (Vol/Wt) | Toxicity, Dioxin potential | High-Temp Incineration + Scrubbing | HDPE, PTFE, Borosilicate Glass |
| Non-Halogenated Organics | < 0.1% (Vol/Wt) | Flammability | Fuel Blending / Standard Incineration | HDPE, Stainless Steel |
| Aqueous Waste | None | pH extremes, Heavy Metals | Wastewater Treatment / Stabilization | HDPE |
| Incompatible Reactants | N/A | Exothermic Dehalogenation | Segregated Specialized Disposal | Varies by Reactant |
Standard Operating Procedure (SOP): Halogenated Waste Handling
This protocol outlines the step-by-step methodology for the safe capture, containment, and transfer of (2-chlorophenyl)(cyclopentyl)methanol waste. This system is self-validating: each step physically or administratively prevents the failure of the subsequent step.
Step 1: Waste Characterization and Profiling
-
Action: Verify the chemical identity and physical state (solid or solvent-dissolved) of the waste. Confirm the presence of the halogenated functional group.
-
Causality: Accurate profiling prevents the contamination of non-halogenated bulk drums. Mixing halogenated waste into a non-halogenated stream exponentially increases disposal costs and introduces severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA) .
Step 2: Primary Containment Selection
-
Action: Select a chemically compatible container, typically High-Density Polyethylene (HDPE) or amber borosilicate glass, equipped with a secure, PTFE-lined cap.
-
Causality: Halogenated organics can degrade certain polymers over time. PTFE and HDPE provide superior chemical resistance, preventing structural degradation, leaching, and hazardous vapor release into the laboratory environment.
Step 3: Accumulation and Segregation
-
Action: Deposit the waste exclusively into the designated "Halogenated Organic Waste" container. Ensure the container is kept in a secondary containment tray.
-
Causality: Secondary containment captures accidental spills, preventing the chemical from reaching floor drains or reacting with incompatible materials stored nearby (e.g., strong bases or alkali metals, which can trigger violent dehalogenation reactions).
Step 4: Regulatory Labeling
-
Action: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state "Hazardous Waste," list the full chemical name—(2-chlorophenyl)(cyclopentyl)methanol—without abbreviations, and include the accumulation start date.
-
Causality: Strict adherence to GHS and EPA labeling requirements ensures that Environmental Health and Safety (EHS) personnel and downstream Treatment, Storage, and Disposal Facilities (TSDFs) possess the exact chemical data required to prevent catastrophic mixing errors during bulking operations.
Step 5: EHS Transfer and Final Disposition
-
Action: Initiate a waste pickup request through the institutional EHS portal before the container reaches 90% capacity or the regulatory time limit expires (typically 90 to 180 days, depending on generator status).
-
Causality: Professional waste management ensures a secure "cradle-to-grave" chain of custody. The waste is transported to a permitted TSDF for controlled destruction, completely cleaving the carbon-halogen bonds without generating hazardous environmental byproducts.
Lifecycle Visualization
Regulatory lifecycle and segregation workflow for halogenated organic laboratory waste.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 61030137, (2-Chlorophenyl)(cyclopentyl)methanol." PubChem,[Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Incinerators." EPA.gov,[Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." EPA.gov, [Link]
A Senior Application Scientist's Guide to Safe Handling of (2-Chlorophenyl)(cyclopentyl)methanol
Introduction: As a novel compound in various research and development pipelines, (2-Chlorophenyl)(cyclopentyl)methanol (CAS No. 19833-92-2) requires a handling protocol built on a rigorous understanding of its potential hazards.[1] While comprehensive toxicological data for this specific molecule is not widely available, its structure as a chlorinated substituted alcohol necessitates a conservative and proactive safety strategy. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Our approach is grounded in the principle of mitigating risk by analyzing analogous chemical structures and adhering to the highest standards of laboratory practice.
Hazard Assessment and Mitigation Strategy
The primary principle governing the handling of any new chemical entity is caution. Based on data from structurally similar compounds, such as (2-Chlorophenyl)(phenyl)methanone and other substituted alcohols, we must assume that (2-Chlorophenyl)(cyclopentyl)methanol presents potential hazards.[2] These are likely to include skin irritation, serious eye irritation, and possible respiratory tract irritation upon inhalation of aerosols or vapors.[2][3][4]
Our mitigation strategy is therefore based on the "Hierarchy of Controls," a system that prioritizes the most effective safety measures.
-
Engineering Controls: The primary method of protection. All handling must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Administrative Controls: Adherence to established Standard Operating Procedures (SOPs), clear labeling, and comprehensive training for all personnel.
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical. PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental contact.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a system designed to protect against specific, anticipated routes of exposure. The following table outlines the mandatory PPE for handling (2-Chlorophenyl)(cyclopentyl)methanol.
| Protection Area | Required PPE | Rationale & Key Standards |
| Eyes/Face | Safety goggles with side shields, conforming to EN166 or ANSI Z87.1 standards. A full-face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transferring large volumes, heating).[2][6][7] | Protects against accidental splashes, which could cause serious eye irritation. The face shield provides a secondary barrier for the entire face. |
| Skin/Body | A flame-retardant laboratory coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure when wearing gloves. | Prevents incidental contact with skin and protects personal clothing from contamination. |
| Hands | Nitrile gloves. For prolonged or immersive contact, double-gloving is recommended. | Nitrile gloves offer resistance to a broad range of chemicals.[5][8] Since specific breakthrough time data for this compound is unavailable, gloves must be inspected for any signs of degradation before each use and changed immediately upon known or suspected contact. |
| Respiratory | All work must be conducted in a certified chemical fume hood. If a fume hood is unavailable or if there is a risk of aerosol generation beyond the containment capacity of the hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[5][9] | This is the most critical engineering control to prevent respiratory irritation from vapors or aerosols.[4] A respirator is a necessary backup in specific, high-risk scenarios. |
Operational Workflow: From Receipt to Disposal
A self-validating protocol ensures safety at every step. The following workflow is designed to be a closed loop of safe practices.
Step-by-Step Handling Procedure
-
Pre-Handling Verification:
-
Obtain and thoroughly review the most current Safety Data Sheet (SDS) for any available information.
-
Visually inspect all PPE for integrity (no cracks in goggles, no holes in gloves).
-
Confirm that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.
-
-
Chemical Handling:
-
Post-Handling Procedures:
Storage Requirements
-
Store the compound in its original, tightly sealed container.[6]
-
Keep in a cool, dry, and well-ventilated area designated for chemical storage.[11]
-
Ensure storage is away from incompatible materials, particularly strong oxidizing agents, acid chlorides, and acid anhydrides.[11][12]
Workflow Visualization
The following diagram outlines the logical flow for safely handling (2-Chlorophenyl)(cyclopentyl)methanol.
Caption: Workflow for Safe Handling of (2-Chlorophenyl)(cyclopentyl)methanol.
Emergency and Disposal Plan
Preparedness is a cornerstone of laboratory safety. This section provides immediate, actionable plans for spills and waste disposal.
Spill Response Protocol
| Spill Size | Procedure |
| Minor Spill (<1 g) | 1. Alert personnel in the immediate area. 2. Wearing your full PPE, contain the spill with a chemical absorbent like vermiculite or sand.[5] 3. Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2] 4. Decontaminate the area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste. |
| Major Spill (>1 g) | 1. Evacuate the immediate area and alert others. 2. Immediately notify the laboratory supervisor and your institution's Environmental Health & Safety (EH&S) department. 3. Restrict access to the spill area. 4. If safe to do so, close the fume hood sash. Do not attempt to clean up a major spill yourself. |
Chemical Waste Disposal
Proper disposal is critical to protect both personnel and the environment.
-
Unused/Waste Chemical:
-
Collect all waste containing (2-Chlorophenyl)(cyclopentyl)methanol in a designated hazardous waste container.
-
Since the compound is chlorinated, it must be placed in a "Chlorinated Organic Waste" stream, separate from non-chlorinated solvents.[13]
-
The container must be compatible, clearly labeled with the chemical name and primary hazards, and kept securely closed.
-
-
Contaminated Materials:
-
All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as solid hazardous waste.[5]
-
Place these items in a sealed, labeled hazardous waste bag or container.
-
-
Empty Containers:
-
Empty containers that held this chemical must be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).[14]
-
Crucially, the rinsate from this process must be collected and disposed of as chlorinated organic liquid waste. [14]
-
Once triple-rinsed and air-dried, deface the original label, write "EMPTY," and dispose of the container according to your institution's specific guidelines for decontaminated labware.[14]
-
By adhering to this comprehensive guide, you can build a robust safety culture and ensure the responsible handling of (2-Chlorophenyl)(cyclopentyl)methanol throughout its lifecycle in your laboratory.
References
- Benzyl alcohol Safety Data Sheet. Sciencelab.com.
-
Dräger Gas Detectors & PPE for 2-Chlorophenol. Dräger. [Link]
-
SAFETY DATA SHEET - Benzyl Alcohol. (2021). Lab Alley. [Link]
-
(2-Chlorophenyl)(cyclopentyl)methanol. PubChem. [Link]
-
SAFETY DATA SHEET BENZYL ALCOHOL TECH. Reagent Chemical Services. [Link]
-
BENZYL ALCOHOL GC- HS. Loba Chemie. [Link]
-
Personal Protective Equipment. (2025). US EPA. [Link]
-
Dräger Gas Detectors & PPE for Methanol. Dräger. [Link]
-
Use of benzyl alcohol as a shipping and storage solution for chromatography media. (2020). Cytiva. [Link]
-
Safety data sheets - Methanol. Methanex. [Link]
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Empty Container Disposal Guidelines. University of Pittsburgh. [Link]
-
Methanol - Standard Operating Procedure. (2012). UCLA EH&S. [Link]
-
Disposal of Waste Solvents. NUS Chemistry. [Link]
Sources
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- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. media.laballey.com [media.laballey.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Cyclopentanemethanol - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.fr [fishersci.fr]
- 13. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
